1H-indol-4-ol
Description
Significance of Indole (B1671886) Heterocycles in Medicinal Chemistry and Organic Synthesis
Indole and its derivatives, collectively known as indole heterocycles, are of paramount importance in the fields of medicinal chemistry and organic synthesis. benthamscience.comsci-hub.se This significance stems from their widespread presence in biologically active natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. bohrium.comopenmedicinalchemistryjournal.com Many approved drugs, such as sumatriptan, tadalafil, and fluvastatin, are built upon an indole core, highlighting the privileged nature of this scaffold in drug discovery. benthamscience.com
The indole nucleus is a versatile pharmacophore, capable of interacting with various biological targets. sci-hub.se Its structural resemblance to endogenous molecules like tryptophan allows it to participate in fundamental biochemical processes. bohrium.com In organic synthesis, the indole ring system serves as a crucial building block for the construction of complex molecular architectures. openmedicinalchemistryjournal.comchemimpex.com The development of novel and efficient methods for the synthesis and functionalization of indoles remains an active area of research, driven by the continuous demand for new therapeutic agents and functional materials. openmedicinalchemistryjournal.com
Overview of 4-Hydroxyindole's Relevance as a Chemical Intermediate and Bioactive Scaffold
4-Hydroxyindole, specifically, stands out as a key chemical intermediate and a promising bioactive scaffold. chemimpex.commedchemexpress.comnordmann.global As an intermediate, it is instrumental in the synthesis of a variety of more complex molecules. nordmann.globalchemicalbook.com For instance, it is a crucial precursor in the manufacturing of Pindolol (B1678383), a non-selective beta-blocker. ontosight.aiactascientific.com Its utility extends to the synthesis of industrial polymers and fine chemicals. medchemexpress.comchemicalbook.comgoogle.com The hydroxyl group at the 4-position of the indole ring imparts unique chemical properties, including increased polarity and the capacity for hydrogen bonding, which influences its reactivity and solubility. ontosight.ai
Beyond its role as a synthetic building block, 4-hydroxyindole and its derivatives have demonstrated a range of biological activities. ontosight.ai Research has indicated potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai Notably, 4-hydroxyindole has been identified as a potent inhibitor of amyloid fibrillization, a process implicated in neurodegenerative diseases like Alzheimer's. medchemexpress.comnih.gov This inhibitory action, coupled with its ability to mitigate the cytotoxicity of amyloid aggregates, positions 4-hydroxyindole as a valuable lead compound for the development of novel therapeutics for these conditions. nih.govncats.io Furthermore, recent studies have explored its potential role in conditions like endometriosis. news-medical.net
Historical Context of 4-Hydroxyindole Research Trajectories
The exploration of 4-hydroxyindole synthesis and its properties has evolved over several decades. Early synthetic strategies often involved multi-step processes. For example, a method developed by Beer et al. in 1948 utilized 6-nitrosalicylaldehyde as a starting material to produce 4-acetoxyindole, which was then hydrolyzed to 4-hydroxyindole. chemicalbook.com
Over the years, numerous other synthetic routes have been developed to improve efficiency and yield. These include methods starting from resorcinol, which is converted through several steps to 4-oxotetrahydroindole and then dehydrogenated. chemicalbook.com More modern approaches have employed palladium-catalyzed cross-coupling and cyclization reactions. chemicalbook.com For instance, the coupling of ortho-iodoanilines with (trimethylsilyl)acetylene followed by cyclization offers a more direct route. chemicalbook.com Other innovative methods include photochemical and electrochemical syntheses, as well as ring-opening cyclization of cyclohexane-1,3-dione derivatives. chemicalbook.comoup.com A recent patent describes a method involving the reaction of 1,3-cyclohexanedione (B196179) with 2-aminoethanol to form an enamine, which is then catalytically converted to 4-hydroxyindole, a process noted for its improved safety and efficiency. google.com The ongoing development of synthetic methodologies, such as gold-catalyzed "back-to-front" synthesis, continues to make 4-hydroxyindole and its derivatives more accessible for research and industrial applications. nih.gov
Table 1: Chemical Properties of 4-Hydroxyindole
| Property | Value |
|---|---|
| Chemical Formula | C8H7NO |
| Molecular Weight | 133.15 g/mol |
| CAS Number | 2380-94-1 |
| Appearance | Light green, dark brown, or off-white solid |
| Melting Point | 97-102 °C |
| SMILES | C1=CC2=C(C=CN2)C(=C1)O |
| InChI Key | NLMQHXUGJIAKTH-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMQHXUGJIAKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Record name | indol-4-ol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057696 | |
| Record name | 4-Hydroxyindole | |
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Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Hydroxyindole | |
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CAS No. |
2380-94-1 | |
| Record name | 1H-Indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-94-1 | |
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| Record name | 4-Hydroxyindole | |
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| Record name | 4-Hydroxyindole | |
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| Record name | 4-hydroxyindole | |
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| Record name | 4-HYDROXYINDOLE | |
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Synthetic Methodologies and Chemical Transformations of 4 Hydroxyindole
Established Chemical Synthesis Pathways for 4-Hydroxyindole
Dehydrogenative Aromatization Reactions
Dehydrogenative aromatization represents a key strategy for the synthesis of 4-hydroxyindole, often starting from more saturated precursors like oxoindoles. actascientific.com This transformation is a crucial oxidative process in organic synthesis. actascientific.comresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 4-hydroxyindole synthesis, microwave irradiation has been successfully employed to facilitate the dehydrogenative aromatization of an oxoindole precursor. actascientific.com This approach offers significant advantages, including reduced reaction times and energy savings. actascientific.com A two-step reaction sequence, involving bromination with copper(II) bromide followed by dehydrohalogenation, has been effectively carried out under focused microwave irradiation to yield 4-hydroxyindole in reasonably good yields within minutes. actascientific.com
The process typically begins with the bromination of a suitable oxoindole derivative using copper(II) bromide under microwave conditions. actascientific.com The subsequent and most critical step is the dehydrohalogenation to achieve aromatization. actascientific.com This is accomplished using a combination of lithium bromide and lithium carbonate in a solvent like DMF. actascientific.com
| Step | Reagents | Conditions | Outcome |
| Bromination | Copper(II) bromide | Microwave irradiation | Introduction of a bromine atom |
| Dehydrohalogenation | Lithium bromide, Lithium carbonate, DMF | Microwave irradiation | Aromatization to 4-hydroxyindole |
This table illustrates the microwave-assisted synthesis of 4-hydroxyindole from an oxoindole precursor.
The aromatization of cyclohexanones and related structures to form phenolic compounds is a well-established transformation. actascientific.comresearchgate.net In the synthesis of 4-hydroxyindole from oxoindole precursors, a specific catalytic system comprising copper(II) bromide, lithium bromide, and lithium carbonate plays a pivotal role. actascientific.com
Initially, copper(II) bromide acts as a brominating agent. actascientific.com The subsequent dehydrohalogenation, which leads to the aromatic indole (B1671886) ring, is facilitated by the combination of lithium bromide and lithium carbonate. actascientific.com This system has proven effective in achieving the desired aromatization with good yields. actascientific.com
Electrochemical Oxidative C–C Coupling Strategies
Electrochemical methods provide an alternative and facile route for the synthesis of 4-hydroxyindole. oup.comchemicalbook.com This strategy involves the oxidative coupling of simpler, readily available starting materials. oup.com
A key step in the electrochemical synthesis is the oxidative C-C coupling of 1,3-cyclohexadione with ethyl vinyl ether. oup.comoup.com This reaction is typically carried out in an undivided cell using platinum electrodes. oup.com The electrolysis of a solution containing 1,3-cyclohexadione and ethyl vinyl ether in the presence of a base like sodium ethoxide leads to the formation of a crucial intermediate. oup.com The reaction proceeds through the electrochemical oxidation of the carbanion of 1,3-cyclohexadione to generate a radical, which then adds to the electron-rich double bond of ethyl vinyl ether. oup.com
| Parameter | Condition |
| Reactants | 1,3-Cyclohexadione, Ethyl vinyl ether |
| Electrolyte/Base | Sodium ethoxide in anhydrous ethanol |
| Electrodes | Platinum foils |
| Current Density | 14 mA/cm² |
| Temperature | Room temperature |
This table summarizes the typical conditions for the electrochemical coupling of 1,3-cyclohexadione and ethyl vinyl ether.
Following the electrochemical coupling, the resulting intermediate undergoes ammonolysis and dehydrogenation to yield 4-hydroxyindole. oup.comchemicalbook.com The ammonolysis step involves reacting the intermediate with ammonia (B1221849) or an ammonia source to form the pyrrole (B145914) ring of the indole structure. oup.comgoogle.com The final step is a dehydrogenation reaction, which aromatizes the newly formed ring system to give the final 4-hydroxyindole product. oup.comoup.com This sequence provides a direct and efficient pathway to this important indole derivative. oup.com
Modified Bischler-Möhlau Reaction for Hydroxyindole Synthesis
The Bischler-Möhlau indole synthesis, a reaction known since the late 19th century, traditionally involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative to produce a 2-aryl-indole. wikipedia.orgnih.gov Despite its long history, the reaction's utility was often hampered by harsh conditions, low yields, and a lack of predictable regioselectivity. wikipedia.orgnih.gov However, recent modifications have revitalized this method for the synthesis of hydroxyindoles.
Condensation of Benzoin (B196080) and Aniline Derivatives
A significant modification of the Bischler-Möhlau reaction involves the condensation of benzoin with aniline derivatives. researchgate.netchimicatechnoacta.ru This approach offers a more direct route to polysubstituted indoles. Specifically, the reaction of 3-aminophenol (B1664112) with benzoin has been shown to produce a mixture of 4-hydroxy- and 6-hydroxy-2,3-diphenylindoles. mdpi.com This one-step synthesis is a key advantage, providing access to important hydroxyindole cores. researchgate.net The reaction is typically catalyzed by an acid, such as hydrochloric acid, and proceeds via the formation of water as the only by-product, making it an atom-economical process. researchgate.net
Regioselective Synthesis of 4-Hydroxyindole Isomers
A persistent challenge in the synthesis of hydroxyindoles from meta-substituted anilines like 3-aminophenol has been the control of regioselectivity. researchgate.net Past studies have reported conflicting results, with some identifying the product of the condensation with benzoin as 2,3-diphenyl-6-hydroxyindole and others as 2,3-diphenyl-4-hydroxyindole. researchgate.net
Recent work has clarified this ambiguity, demonstrating that the fusion of 3-aminophenol with various benzoins under modified Bischler-Möhlau conditions yields a mixture of both 4-hydroxy- and 6-hydroxyindole (B149900) isomers. researchgate.netchimicatechnoacta.ruresearchgate.net The study found that the 6-hydroxyindole derivative is typically the major product. researchgate.net However, the 4-hydroxyindole isomers can be successfully separated from the mixture using column chromatography. researchgate.netmdpi.com This achievement of regioselectivity, or at least the reliable separation of isomers, marks a significant advancement in the utility of the Bischler-Möhlau reaction for generating a diversity of hydroxyindoles. researchgate.netresearchgate.net
Optimization of Reaction Conditions for Improved Yields
Key to the renewed interest in the Bischler-Möhlau reaction is the optimization of reaction conditions to favor higher yields and minimize the formation of undesirable side products. researchgate.netchimicatechnoacta.ruresearchgate.net Traditional methods often required high temperatures, in the range of 140–160 °C, which can be detrimental to complex molecules with sensitive functional groups. researchgate.net
A crucial modification involves conducting the reaction at a lower temperature of 135 °C. researchgate.net This adjustment has been shown to significantly improve the yields of the desired hydroxyindoles and reduce the formation of tarry by-products. researchgate.netchimicatechnoacta.ruresearchgate.net The optimized procedure involves heating a mixture of 3-aminophenol and benzoin (in a 3:1 molar ratio) with hydrochloric acid for a relatively short duration of 30 minutes. researchgate.net The progress of the reaction can be monitored by observing the removal of distilled water via a Dean-Stark apparatus under a weak vacuum. researchgate.net These optimized conditions have made the modified Bischler-Möhlau reaction a more viable and efficient method for obtaining both 4-hydroxy- and 6-hydroxyindoles in good yields. researchgate.net
| Reactants | Conditions | Products | Yield |
| 3-Aminophenol, Benzoin | HCl, 135°C, 30 min | 4-Hydroxy-2,3-diphenylindole & 6-Hydroxy-2,3-diphenylindole | 78% (overall) mdpi.com |
Novel and Emerging Synthetic Approaches to 4-Hydroxyindole and Its Derivatives
Beyond classical methods, contemporary organic synthesis has introduced innovative strategies for constructing the 4-hydroxyindole framework, focusing on efficiency, throughput, and novel catalytic systems.
High-Throughput Synthetic Methodologies (e.g., from Indenones)
A recently developed high-throughput synthesis of 4-hydroxyindole and its derivatives starts from readily available indenones or their substituted counterparts. onlinescientificresearch.com This approach is noted as a previously unpublished method for constructing the 4-hydroxyindole core. onlinescientificresearch.com The starting indenones can be sourced commercially or synthesized from phenylpropionic acids. onlinescientificresearch.com
The methodology has been tested across a range of indenone substrates, including both activated and deactivated systems, suggesting its broad applicability. onlinescientificresearch.com This versatility points to the potential for this method to be established as a new named reaction, although further mechanistic studies are required. onlinescientificresearch.com The development of high-throughput methods is crucial for generating chemical libraries for drug discovery and other applications, and this indenone-based route represents a significant step in that direction for 4-hydroxyindoles. onlinescientificresearch.com
Gold-Catalyzed Benzannulation for 4-Silyloxyindole Precursors
Gold catalysis has become a powerful tool for the construction of complex heterocyclic systems. nih.govresearchgate.net A novel "back-to-front" synthesis of 4-silyloxyindoles, which are precursors to 4-hydroxyindoles, utilizes a gold-catalyzed benzannulation strategy. nih.gov This approach involves the reaction of pyrrol-yn-glycol derivatives, which are prepared in a three-step sequence from simple pyrroles involving hydroxyalkylation, alkynylation, and O-silylation. acs.org
The key step is the reaction of these precursors with a gold catalyst, such as IPrAuNTf2, which triggers a C2-pyrrole attack on the activated alkyne. acs.orgchemistryviews.org This is followed by a highly selective 1,2-migration of the oxyalkyl group in the resulting spirocyclic intermediate, leading to the formation of 4-silyloxyindoles. acs.org This method demonstrates excellent regioselectivity and provides access to a wide array of functionalized 4-hydroxyindoles in good to high yields. nih.govresearchgate.net
Notably, when a secondary propargylic alcohol substrate is used, the benzannulation occurs with complete regioselectivity and is accompanied by an in situ desilylation, directly affording the 4-hydroxyindole product. nih.govacs.org This efficient and highly selective gold-catalyzed approach represents a significant advancement in the synthesis of the challenging 4-hydroxyindole scaffold. nih.gov
| Precursor | Catalyst | Product | Key Features |
| Pyrrol-yn-glycol derivatives | IPrAuNTf2 | 4-Silyloxyindoles | High regioselectivity, good to high yields nih.govacs.org |
| Secondary propargylic alcohol substrate | IPrAuNTf2 | 4-Hydroxyindoles | Complete regioselectivity, in situ desilylation nih.govacs.org |
Enzymatic and Biocatalytic Synthetic Routes
The pursuit of more sustainable and efficient synthetic methods has led to the exploration of enzymatic and biocatalytic routes for producing 4-hydroxyindole and its derivatives. These methods offer advantages over traditional chemical syntheses, such as milder reaction conditions and higher selectivity.
One notable biocatalytic approach involves the use of tryptophan synthase. Research has demonstrated that the tryptophan synthase (TrpB) from the mushroom Psilocybe cubensis can catalyze the formation of psilocybin from 4-hydroxyindole and L-serine. researchgate.net This enzymatic reaction capitalizes on the substrate flexibility of TrpB, providing a more cost-effective pathway compared to previous methods. researchgate.net The in vitro reaction, which also involves the enzymes PsiD, PsiK, and PsiM, can produce psilocybin and has been shown to synthesize 7-phosphoryloxytryptamine (isonorbaeocystin) when 7-hydroxyltryptamine is used as the substrate. researchgate.net
Furthermore, various microbial enzymes have been identified that can oxidize indole at different positions on its ring, including the C4 position to yield 4-hydroxyindole. ajol.info Enzymes such as naphthalene (B1677914) dioxygenase, toluene (B28343) ortho-monooxygenase, toluene 2-monooxygenase, and multicomponent phenol (B47542) hydroxylases are capable of catalyzing this transformation. ajol.info Specifically, a 2-hydroxybiphenyl 3-monooxygenase variant (HbpAind) and toluene dioxygenase can produce a range of hydroxyindoles, including 4-hydroxyindole. ajol.info
These biocatalytic systems highlight the potential for developing greener and more efficient manufacturing processes for 4-hydroxyindole and its valuable derivatives.
4-Hydroxyindole as a Key Synthetic Intermediate in Complex Molecule Construction
4-Hydroxyindole serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules, spanning from pharmaceuticals to advanced materials. medchemexpress.comchemicalbook.com Its bifunctional nature, possessing both a reactive indole core and a hydroxyl group, allows for diverse synthetic manipulations.
The 4-hydroxyindole scaffold is of significant interest in pharmaceutical development, particularly for agents targeting the central nervous system. chemimpex.comchemimpex.com It is a key precursor in the synthesis of compounds that interact with serotonin (B10506) receptors, which are implicated in mood disorders and other neurological conditions. chemimpex.comchemimpex.com
The compound and its derivatives have been investigated for their potential in treating neurodegenerative diseases. medchemexpress.com For instance, 4-hydroxyindole has been shown to inhibit the fibrillization of amyloid β (Aβ) peptides, a process associated with Alzheimer's disease. medchemexpress.com It can block Aβ-induced toxicity in cell models. medchemexpress.com
Furthermore, 4-hydroxyindole is an essential intermediate in the synthesis of psilocin and psilocybin, which are being explored for their therapeutic potential in treating depression and anxiety. jlu.edu.cnwikipedia.org Synthetic routes to psilocin often begin with 4-hydroxyindole, which undergoes a Friedel-Crafts acylation followed by reduction. wikipedia.org The development of novel N-substituted psilocin derivatives with selectivity for the 5-HT2C receptor also relies on the 4-hydroxyindole framework. google.com
The indole structure itself is a common feature in many biologically active compounds, and the ability to introduce a hydroxyl group at the 4-position provides a handle for further chemical modification and optimization of pharmacological properties. nih.gov
4-Hydroxyindole is a well-established and critical intermediate in the industrial synthesis of the beta-blocker pindolol (B1678383). actascientific.comactascientific.com Pindolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension. The synthesis of pindolol from 4-hydroxyindole is a relatively straightforward two-step process that occurs in an aqueous medium under mild conditions. actascientific.comactascientific.com
The significance of 4-hydroxyindole in this context has spurred research into efficient and cost-effective methods for its production. actascientific.comoup.comoup.com Various synthetic strategies have been developed to obtain 4-hydroxyindole, including microwave-assisted dehydrogenative aromatization of an oxoindole and electrochemical oxidative C-C coupling of 1,3-cyclohexanedione (B196179) with ethyl vinyl ether. actascientific.comoup.com A Chinese patent describes a method starting from 1,3-cyclohexanedione and 2-aminoethanol to produce an enamine, which is then catalytically converted to 4-hydroxyindole. google.com This method avoids high-pressure reactions and expensive reagents. google.com
Beyond its pharmaceutical applications, 4-hydroxyindole is a valuable building block for the creation of advanced organic molecules and polymers. chemimpex.commedchemexpress.com Its ability to undergo oxidation and polymerization opens up possibilities for its use in materials science. chemimpex.comchemimpex.com
Research has explored the use of 4-hydroxyindole in the synthesis of conductive polymers and dyes. chemimpex.comchemimpex.com The electron-rich nature of the indole ring, combined with the potential for polymerization through the hydroxyl group, makes it a candidate for developing novel materials with applications in electronics and coatings. chemimpex.comchemimpex.com
The synthesis of various functionalized 4-hydroxyindoles has been a focus of organic chemists. Gold-catalyzed "back-to-front" synthesis and palladium-catalyzed cyclization reactions are among the advanced methods developed to access regioselectively substituted 4-hydroxyindole derivatives. chemicalbook.comnih.gov These substituted indoles can then be incorporated into larger, more complex molecular architectures, including those used in organic light-emitting diodes (OLEDs), molecular self-assembly, and other optoelectronic materials. chemscene.com
Interactive Data Table: Synthetic Applications of 4-Hydroxyindole
| Application Area | Specific Use | Key Features of 4-Hydroxyindole | Example End Product |
|---|---|---|---|
| Pharmaceuticals | Precursor for Neurological Agents | Scaffold for serotonin receptor ligands; Amyloid-β inhibitor. chemimpex.commedchemexpress.comchemimpex.com | Psilocin, Pindolol |
| Pharmaceuticals | Intermediate for Beta-Blockers | Key building block for pindolol synthesis. actascientific.comactascientific.com | Pindolol |
| Materials Science | Building Block for Polymers | Can be oxidized and polymerized. chemimpex.comchemimpex.com | Conductive Polymers, Dyes |
| Organic Synthesis | Versatile Intermediate | Allows for diverse chemical transformations. chemimpex.comnordmann.global | Complex Organic Molecules |
Table of Compounds
| Compound Name |
|---|
| 4-Hydroxyindole |
| 1,3-Cyclohexanedione |
| 2-Aminoethanol |
| 2-Hydroxybiphenyl |
| 4-Acetoxyindole |
| 4-Oxotetrahydrobenzofuran |
| 5-Hydroxytryptamine |
| 7-Hydroxyltryptamine |
| 7-Phosphoryloxytryptamine |
| Copper (II) bromide |
| Enamine |
| Ethyl vinyl ether |
| Isonorbaeocystin |
| L-serine |
| Lithium bromide |
| Lithium carbonate |
| Naphthalene |
| Pindolol |
| Psilocin |
| Psilocybin |
| Toluene |
Biological Activities and Mechanistic Studies of 4 Hydroxyindole
Role in Neurodegenerative Disorders
Research has highlighted the potential of 4-Hydroxyindole in the context of neurodegenerative diseases. medchemexpress.commedchemexpress.com This simple, low-molecular-weight aromatic compound has been identified as a potent inhibitor of amyloid fibril formation. nih.govacs.org
Amyloid Fibrillization Inhibition Mechanisms
The process of amyloid fibrillization involves distinct phases, including a lag phase (nucleation), an elongation phase, and an equilibrium phase. medchemexpress.com 4-Hydroxyindole has been shown to interfere with this process. medchemexpress.com
Dose-Dependent Abrogation of Amyloid β Aggregation (e.g., Aβ1-42)
Studies have demonstrated that 4-Hydroxyindole inhibits the fibrillization of amyloid β (Aβ1-42) in a dose-dependent manner. medchemexpress.comresearchgate.net Specifically, when tested at various concentrations, 4-Hydroxyindole showed a significant ability to prevent the aggregation of Aβ1-42, with an IC50 value of approximately 85 μM. medchemexpress.com At a concentration of 5 μM, it inhibited about 60% of Aβ1-40 fibrillization, and at concentrations of 25 μM and 50 μM, the fibrillization was almost entirely suppressed. medchemexpress.com This dose-dependent effect underscores the compound's potential to interfere with the pathological aggregation of Aβ peptides. medchemexpress.comnih.gov
Interactive Data Table: Dose-Dependent Inhibition of Aβ Fibrillization by 4-Hydroxyindole
| 4-Hydroxyindole Concentration (μM) | Aβ Peptide | Inhibition of Fibrillization |
| 5 | Aβ1-40 | ~60% |
| 25 | Aβ1-40 | Almost complete |
| 50 | Aβ1-40 | Almost complete |
| 85 (IC50) | Aβ1-42 | ~50% |
Inhibition during the Elongation Phase of Fibril Formation
Kinetic studies have revealed that 4-Hydroxyindole exerts its inhibitory effect during the elongation phase of amyloid β aggregation. medchemexpress.com This phase is characterized by the rapid growth of fibrils as more amyloid monomers attach to the nascent fibril structures. nih.gov By intervening in this stage, 4-Hydroxyindole effectively curtails the formation of mature amyloid fibrils. medchemexpress.combioscientifica.com
Neuroprotection and Attenuation of Cytotoxicity
Beyond its direct impact on fibril formation, 4-Hydroxyindole has also been shown to possess neuroprotective properties by mitigating the toxic effects of aggregated Aβ. nih.gov
Blockade of Amyloid β-Induced Toxicity in Cellular Models (e.g., PC12 cells)
In cellular models, such as PC12 cells, 4-Hydroxyindole has been observed to protect against the cytotoxicity induced by Aβ. medchemexpress.com The aggregation of Aβ is known to be toxic to neuronal cells. nih.govnih.gov Research indicates that 4-Hydroxyindole can dose-dependently block this toxicity. medchemexpress.com A significant protective effect against Aβ1-40 toxicity was observed at a concentration as low as 2.5 μM, and at 50 μM, the toxic effects of both Aβ1-40 and Aβ1-42 were completely blocked. medchemexpress.com
Interactive Data Table: Neuroprotective Effects of 4-Hydroxyindole on PC12 Cells
| 4-Hydroxyindole Concentration (μM) | Aβ Peptide | Protective Effect |
| 2.5 | Aβ1-40 | Significant inhibition of toxicity |
| 50 | Aβ1-40 and Aβ1-42 | Complete blockade of toxicity |
Investigation of Indole (B1671886) Derivatives as Fibrillization Inhibitors
The investigation into 4-Hydroxyindole is part of a broader exploration of indole derivatives as a class of molecules with the potential to inhibit amyloid fibrillization. nih.govacs.orgnih.gov A screening of 29 different indole derivatives identified 4-Hydroxyindole, along with indole-3-carbinol (B1674136) and 3-hydroxyindole, as potent inhibitors. nih.govacs.org Among these, 4-Hydroxyindole was found to be the most effective, not only preventing the formation of aggregated Aβ structures but also completely negating their cytotoxic effects on cultured cells. nih.govacs.org These findings support the idea that the indole ring structure can serve as a platform for developing novel inhibitors of amyloid fibril formation. nih.govacs.orgnih.gov
Involvement in Inflammatory and Metabolic Conditions
The chemical compound 4-hydroxyindole, a metabolite derived from the gut microbiome, has emerged as a significant molecule in the study of inflammatory and metabolic diseases. Research has highlighted its involvement in the pathophysiology of conditions such as endometriosis and its potential connections to inflammatory bowel disease and broader metabolic regulation.
Endometriosis is a chronic and painful gynecological condition where tissue similar to the uterine lining grows outside the uterus, causing inflammation and infertility. news-medical.netlabmedica.comrollingout.com Recent investigations have uncovered a distinct link between the gut microbiome and endometriosis, with 4-hydroxyindole playing a central role.
Studies comparing the stool metabolites of women with endometriosis to those of healthy individuals have identified a unique metabolic signature associated with the disease. news-medical.netnih.govbioworld.com A key finding from this research is the significantly lower level of 4-hydroxyindole in the stool samples of women with endometriosis. news-medical.netlabmedica.comnews-medical.netbioanalysis-zone.commedicalnewstoday.com This compound is produced by beneficial gut bacteria, and its reduced presence is a consistent feature in patients with the condition. news-medical.netlabmedica.combioanalysis-zone.com
This discovery has positioned 4-hydroxyindole as a potential non-invasive biomarker. microbiomepost.com The identification of a distinct metabolite profile in stool samples could lead to the development of a diagnostic test, offering an alternative to the invasive laparoscopic surgery currently required for a definitive diagnosis. nih.govbioanalysis-zone.commedicalnewstoday.com In one study analyzing 371 metabolites, 61 differed between women with and without endometriosis, with 22 being distinct enough to serve as potential diagnostic markers. medicalnewstoday.com
Table 1: Key Research Findings on 4-Hydroxyindole as an Endometriosis Biomarker
| Finding | Description | Source(s) |
|---|---|---|
| Metabolite Signature | A unique combination of bacterial metabolites has been identified in the stool of women with endometriosis. | news-medical.netnih.govbioanalysis-zone.com |
| Reduced Levels | Levels of 4-hydroxyindole, a metabolite from beneficial gut bacteria, are significantly lower in women with endometriosis compared to healthy controls. | labmedica.comnews-medical.netmedicalnewstoday.commicrobiomepost.com |
| Diagnostic Potential | The distinct stool metabolite signature, particularly the reduced level of 4-hydroxyindole, shows promise for the development of a non-invasive diagnostic test. | news-medical.netnih.govmedicalnewstoday.commicrobiota-ism.com |
The therapeutic potential of 4-hydroxyindole has been investigated in extensive in vivo studies using animal models of endometriosis. news-medical.netnih.gov When administered to these models, 4-hydroxyindole demonstrated a potent ability to suppress the key aspects of the disease. news-medical.netnih.govnews-medical.netmicrobiota-ism.com
Research showed that the compound prevented both the initiation and progression of inflammation and pain (hyperalgesia) associated with endometriosis. news-medical.netnih.govmedicalnewstoday.com Furthermore, treatment with 4-hydroxyindole led to a reduction in the size and inflammation of endometriotic lesions. news-medical.netmicrobiomepost.com In a human xenograft model, oral administration of the metabolite resulted in the complete regression of lesions. bioworld.com The beneficial effects were linked to a decrease in the infiltration of immune cells, specifically macrophages, into the lesions. microbiomepost.com
Table 2: Effects of 4-Hydroxyindole in Pre-clinical Endometriosis Models
| Effect | Details | Source(s) |
|---|---|---|
| Suppression of Inflammation & Pain | Prevented the initiation and progression of endometriosis-associated inflammation and hyperalgesia. | news-medical.netnih.govmedicalnewstoday.commicrobiota-ism.com |
| Lesion Regression | Reduced lesion mass, volume, epithelial thickness, cell viability, and proliferation. In some models, it promoted complete regression. | bioworld.comnews-medical.net |
| Reduced Immune Infiltration | Decreased the infiltration of immune cells, such as macrophages, into the endometriotic lesions. | microbiomepost.com |
| Prevention of Progression | Showed effectiveness in preventing the development and progression of endometriotic lesions. | news-medical.netbioanalysis-zone.com |
Based on the strong pre-clinical evidence, 4-hydroxyindole is now being explored as a promising therapeutic candidate for the treatment of endometriosis. nih.govbioanalysis-zone.commicrobiomepost.commicrobiota-ism.com Its ability not only to prevent the onset of symptoms but also to treat existing disease in animal models makes it a significant molecule of interest. bioworld.com Researchers are continuing to conduct the necessary studies to evaluate the efficacy and safety of 4-hydroxyindole as a potential future therapy for this debilitating condition. news-medical.netlabmedica.commedicalnewstoday.com
An intriguing aspect of the research into 4-hydroxyindole and endometriosis is the revealed connection to Inflammatory Bowel Disease (IBD), a group of disorders that includes Crohn's disease and ulcerative colitis. nih.govmdpi.com The fecal metabolite profile identified in women with endometriosis shows a strong correlation and similarity to that observed in individuals with IBD. news-medical.netnih.govbioanalysis-zone.commicrobiota-ism.com This suggests that the gut microbiome may play a role in the pathophysiology of both conditions. news-medical.netbioanalysis-zone.com
This finding is particularly relevant as endometriosis is often misdiagnosed as a bowel condition due to overlapping symptoms like pelvic pain, bloating, and altered bowel habits. news-medical.netmedicalnewstoday.commicrobiomepost.com The shared metabolite signature, including lower levels of 4-hydroxyindole, points toward common microbial pathways and supports a potential link between these two inflammatory diseases. bioanalysis-zone.commicrobiota-ism.comreproductivetimes.com Indole compounds, in general, are known to play a role in relieving IBD symptoms by activating the aryl hydrocarbon receptor (AhR) and pregnane (B1235032) X receptor (PXR), which helps regulate mucosal immune responses and maintain intestinal homeostasis. nih.gov
Amino acids and their metabolites are recognized as important signaling molecules in the regulation of energy and metabolic homeostasis. nih.gov Indole and its derivatives, produced from the bacterial metabolism of tryptophan, are implicated in this complex network. nih.govbmj.com
The parent compound, indole, has been shown to improve glucose tolerance in mice by stimulating the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose metabolism. nih.govendocrine-abstracts.org This suggests a potential role for indole derivatives in managing metabolic disorders. However, the effects can be complex; some research in mice has indicated that 4-hydroxyindole can induce fluctuations in blood glucose and affect liver function. medchemexpress.com The broader class of indole metabolites is known to be involved in the pathogenesis of metabolic disorders, with dysregulation of tryptophan metabolism being associated with conditions like insulin (B600854) resistance and liver steatosis. bmj.com
Modulation of Metabolic Homeostasis and Related Disorders
Effects on Liver Function and Thyroid Activity
Research indicates that 4-hydroxyindole can impact physiological functions, including those of the liver and thyroid. medchemexpress.com Studies in animal models have shown that the administration of 4-hydroxyindole and its oxidation products may lead to alterations in liver and thyroid function. medchemexpress.com Specifically, the oxidation product of 4-hydroxyindole has been observed to increase the levels of key liver function enzymes, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), as well as alkaline phosphatase (ALP). medchemexpress.com The liver plays a critical role in the metabolism of thyroid hormones, and conversely, thyroid hormones influence hepatic functions. nih.govnih.gov The liver is the primary site for the conversion of the prohormone thyroxine (T4) into the more active triiodothyronine (T3), a process essential for regulating metabolism throughout the body. thyforlife.com Therefore, substances that affect liver health can indirectly impact thyroid hormone balance. nih.govthyforlife.com
Table 1: Observed Effects of 4-Hydroxyindole Oxidation Product on Liver Enzymes in Mice
| Biomarker | Observed Effect |
|---|---|
| Alanine Transaminase (ALT) | Increased |
| Aspartate Transaminase (AST) | Increased |
| Alkaline Phosphatase (ALP) | Increased |
Data derived from in vivo studies in mice. medchemexpress.com
Influence on Blood Glucose Regulation
The compound 4-hydroxyindole has been noted to cause fluctuations in blood glucose levels in murine models. medchemexpress.com Furthermore, its oxidation product was found to reduce levels of blood glucose, cholesterol, and blood urea (B33335) nitrogen (BUN). medchemexpress.com The regulation of blood glucose is a complex process managed by a delicate balance of hormones, primarily insulin and glucagon, which control glucose uptake, storage, and production. atrainceu.com The observation that an oxidation product of 4-hydroxyindole can lower blood glucose suggests a potential interaction with metabolic pathways that govern glucose homeostasis. medchemexpress.com
Antimicrobial and Quorum Sensing Modulation
Antibacterial Activities of 4-Hydroxyindole and Its Azo Compounds
The indole nucleus is a significant moiety in the development of bioactive compounds. amazonaws.com While 4-hydroxyindole itself is a subject of study, its derivatives have also been synthesized to explore their biological potential. A series of six 4-hydroxyindole azo compounds were synthesized and evaluated for their antimicrobial properties. amazonaws.comjournaljsrr.com In these studies, the azo compounds demonstrated notable activity against the Gram-negative bacterium Pseudomonas aeruginosa. amazonaws.comresearchgate.net
One compound in the series, designated 4d, which features chloro and nitro groups at the ortho and para positions relative to the azo bond, was identified as the most active against P. aeruginosa. amazonaws.com This suggests that the specific substitutions on the azo compound structure are crucial for its antipseudomonal activity. amazonaws.com The study highlighted that the lipophilicity conferred by the additional chloro group in compound 4d might enhance its ability to penetrate bacterial membranes. amazonaws.com
Table 2: Antibacterial Profile of a 4-Hydroxyindole Azo Compound (4d)
| Compound | Target Organism | Key Structural Features | Observed Activity |
|---|---|---|---|
| 4d | Pseudomonas aeruginosa | Chloro and nitro groups at ortho and para positions | Most active among the tested series |
Based on findings from a high-throughput spot culture growth inhibition (HTSPOTi) antimicrobial assay. amazonaws.comjournaljsrr.comresearchgate.net
Inhibition of Bacterial Virulence Factors and Biofilm Formation
Beyond direct antibacterial action, 4-hydroxyindole demonstrates significant capabilities in modulating bacterial virulence, a strategy that aims to disarm pathogens rather than kill them, potentially reducing the pressure for resistance development. oup.com This includes the ability to interfere with biofilm formation and the production of signaling molecules that control collective bacterial behaviors.
Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes membrane vesicles (MVs) to transport and deliver various virulence factors to host cells and competing bacteria. researchgate.netnih.govoup.com Research has revealed that 4-hydroxyindole, along with other indole derivatives, can significantly repress the production of these MVs. researchgate.netnih.govoup.com This inhibitory action curtails a key mechanism by which the pathogen disseminates harmful proteins and communicates with its environment. researchgate.net The repression of MV production is a crucial aspect of its antivirulence activity, as it directly hampers the pathogen's ability to establish and maintain infections. researchgate.netnih.gov
The mechanism underlying the repression of MV production by 4-hydroxyindole is linked to its ability to interfere with a key quorum-sensing (QS) system in P. aeruginosa. researchgate.netnih.gov Quorum sensing allows bacteria to coordinate gene expression based on population density, and in P. aeruginosa, it relies on signaling molecules like the Pseudomonas quinolone signal (PQS), chemically known as 2-heptyl-3-hydroxy-4-quinolone. oup.comnih.gov PQS not only regulates the expression of numerous virulence genes but also actively induces the formation of MVs. researchgate.netoup.com
Table 3: Summary of 4-Hydroxyindole's Quorum Sensing Modulation in P. aeruginosa
| Target | Mechanism of Action | Consequence |
|---|---|---|
| Pseudomonas Quinolone Signal (PQS) | Repression of synthesis | Disruption of QS-controlled virulence |
| Membrane Vesicles (MVs) | Repression of production | Reduced delivery of virulence factors |
Information sourced from studies on bacterial signaling and virulence. researchgate.netnih.govoup.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-Hydroxyindole |
| Alanine transaminase (ALT) |
| Alkaline phosphatase (ALP) |
| Aspartate transaminase (AST) |
| 2-heptyl-3-hydroxy-4-quinolone (PQS) |
| Glucagon |
| Insulin |
| Pseudomonas quinolone signal (PQS) |
| Thyroxine (T4) |
Other Biological Activities and Receptor Interactions
Serotonin (B10506) Receptor Modulation and Neurological Conditions
While direct studies on 4-hydroxyindole's interaction with serotonin receptors are specific, the structurally related compound 4-hydroxytryptamine (B1209533) (4-HT), also known as N,N-didesmethylpsilocin, provides significant insights. 4-HT is a potent agonist of several serotonin receptors, particularly the 5-HT₂A receptor. wikipedia.org It also shows affinity for the 5-HT₂C, 5-HT₁A, and 5-HT₁B receptors. wikipedia.org The serotonergic system, which utilizes these receptors, is a critical modulator of mood, emotion, and sleep and is implicated in a wide range of neurological and psychiatric disorders, including depression, schizophrenia, and autism. jneuropsychiatry.orgnih.govmdpi.com
The structural analogy between 4-hydroxyindole and the serotonin (5-hydroxytryptamine) core suggests that derivatives of 4-hydroxyindole could serve as scaffolds for developing modulators of serotonin receptors. tandfonline.com The development of drugs that selectively target serotonin receptor subtypes is a major focus in the treatment of various neurological conditions. nih.govnih.gov Research into compounds like 4-hydroxyindole derivatives is valuable for creating novel pharmaceuticals targeting neurological disorders. chemimpex.com The dysregulation of the serotonin system is a known factor in the pathophysiology of numerous brain disorders, making its receptors key therapeutic targets. mdpi.comresearchgate.net
Table: Affinity of 4-Hydroxytryptamine (4-HT) for Serotonin Receptors
| Receptor Subtype | Activity | Affinity / Potency |
|---|---|---|
| 5-HT₂A | Agonist | EC₅₀ = 38 nM |
| 5-HT₂C | Binds | Kᵢ = 40 nM |
| 5-HT₁A | Binds | Kᵢ = 95 nM |
| 5-HT₁B | Binds | Kᵢ = 1,050 nM |
Data derived from studies on 4-hydroxytryptamine, a close structural analog of 4-hydroxyindole. wikipedia.org
Enzyme Inhibition Profiles (e.g., sPLA2 Inhibition by Derivatives)
4-Hydroxyindole serves as a key intermediate in the synthesis of potent and selective inhibitors of mammalian secretory phospholipase A2 (sPLA2). google.com These enzymes are involved in the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory mediators. By inhibiting sPLA2, these compounds can exert anti-inflammatory effects, making them valuable for treating conditions like septic shock, acute respiratory distress syndrome, pancreatitis, and rheumatoid arthritis. google.com
A notable example of a drug candidate developed from a 4-hydroxyindole core is Varespladib. The synthesis of this class of sPLA2 inhibitors often starts with 4-hydroxyindole, which undergoes a series of chemical modifications to produce the final active molecule, such as ((3-(2-amino-1,2-dioxoethyl)-1-benzyl-2-ethyl-1H-indol-4-yl)oxy)acetic acid. google.com The development of these indole-3-glyoxamide derivatives highlights the importance of the 4-hydroxyindole scaffold in medicinal chemistry for creating enzyme inhibitors. google.comgoogle.com
Role in Melanin (B1238610) Biosynthesis Research
4-Hydroxyindole is utilized as a precursor substrate in research focused on the biosynthesis of melanin, the pigment found in most organisms. chemimpex.comnih.gov Studies have shown that certain organisms, such as the fungus Cryptococcus neoformans, can produce aromatic, melanin-like pigments when supplied with 4-hydroxyindole. nih.gov
The process of melanization can occur from various indole-based precursors. The hypothesis of tryptophan-based melanin synthesis suggests that tryptophan is first converted to hydroxy-tryptophans and subsequently to hydroxyindoles, which then polymerize to form melanin. researchgate.net The ability of 4-hydroxyindole to participate in these polymerization reactions makes it a valuable tool for understanding the complex chemical pathways of melanogenesis. nih.govresearchgate.net Research has also explored the polysaccharide-mediated oxidation of 5-hydroxy indoles, which are structurally similar to 4-hydroxyindole, into melanin-like materials, further implicating these structures in pigment formation. nih.gov
General Modulation of Cellular Signaling Pathways
As a signaling molecule, indole and its derivatives, including 4-hydroxyindole, can modulate a wide array of cellular signaling pathways in both prokaryotic and eukaryotic cells. In bacteria, indole signaling is a cornerstone of intercellular communication, regulating processes such as biofilm formation, virulence, and acid tolerance. nih.govfrontiersin.org The influence of indole extends to non-indole-producing species, where it can significantly alter their physiological activities. frontiersin.org
In host-pathogen interactions, indole produced by bacteria can modulate host cell signaling pathways. For example, indole has been shown to induce genes involved in the modulation of Toll-like receptor (TLR) signaling and the phosphoinositide-3-kinase (PI3K) pathway in intestinal epithelial cells. pnas.org This modulation can lead to anti-inflammatory responses and enhance the integrity of epithelial tight junctions. pnas.org Furthermore, tryptophan metabolites produced by gut microbiota, which include indole derivatives, are recognized as ligands for the Aryl hydrocarbon receptor (AhR). nih.gov The activation of the AhR signaling pathway is crucial for maintaining immune homeostasis at barrier sites like the intestine. nih.govfrontiersin.org
Metabolism and Biosynthesis of 4 Hydroxyindole and Its Derivatives
Endogenous Formation and Microbial Pathways
The origins of 4-hydroxyindole in biological systems are rooted in both the metabolic activities of the host and the resident gut microbiota. These pathways primarily involve the modification of existing indole (B1671886) structures or the de novo synthesis from precursors like tryptophan.
The gut microbiota plays a crucial role in the metabolism of dietary tryptophan, an essential amino acid. nih.govresearchgate.net A significant pathway involves the conversion of tryptophan to indole by a variety of bacterial species possessing the enzyme tryptophanase. nih.govoup.com This process releases indole into the gut lumen, which can then be absorbed by the host or further metabolized by other microorganisms. nih.govresearchgate.net While the direct production of 4-hydroxyindole from tryptophan by gut microbiota is not as extensively documented as that of indole itself, it is understood that gut microbes can generate a variety of indole derivatives. mdpi.comresearchgate.net For instance, some gut bacteria can produce indole-3-acetic acid and other indole-containing compounds. researchgate.net The formation of hydroxylated indoles, including 4-hydroxyindole, is a plausible subsequent step, potentially carried out by other members of the microbial community capable of indole oxidation. nih.gov The presence of 4-hydroxyindole has been identified as a gut metabolite that can inhibit the growth of certain pathogens. nih.gov
The capacity of the gut microbiota to produce indole and its derivatives is influenced by the availability of dietary tryptophan. sisna.org Oral supplementation with tryptophan has been shown to increase the production of various indole metabolites by the gut microbiota. sisna.org The composition of the gut microbiota is a key determinant of which specific indole derivatives are produced. nih.govmdpi.com For example, bacteria from the Bacteroidales and Clostridiales orders are significant indole producers. nih.gov
Table 1: Gut Microbiota and Tryptophan Metabolism
| Metabolic Process | Key Precursor | Primary Microbial Product | Potential Subsequent Product | Influencing Factors |
|---|---|---|---|---|
| Tryptophanolysis | Tryptophan | Indole | 4-Hydroxyindole | Dietary Tryptophan Availability, Microbiota Composition |
| Indole Metabolism | Indole | Various Indole Derivatives | Hydroxylated Indoles | Presence of Indole-Oxidizing Bacteria |
Various microorganisms possess enzymatic machinery capable of oxidizing indole to form hydroxyindoles. nih.gov This biotransformation is often catalyzed by oxygenase enzymes, which introduce a hydroxyl group onto the indole ring. nih.gov Several classes of bacterial enzymes have been identified that can perform this reaction, including multicomponent phenol (B47542) hydroxylases (mPHs), naphthalene (B1677914) dioxygenases (NDOs), and cytochrome P450 monooxygenases. nih.govresearchgate.netnih.govoup.com
For example, recombinant E. coli strains expressing multicomponent phenol hydroxylase genes have been shown to convert indole and its derivatives into hydroxyindoles and other dye compounds. oup.com Similarly, naphthalene dioxygenase and toluene (B28343) dioxygenase are capable of oxidizing indole to produce various dyestuffs, indicating the formation of hydroxylated intermediates. nih.gov The position of hydroxylation can vary depending on the specific enzyme, leading to the formation of different hydroxyindole isomers, such as 4-hydroxyindole, 5-hydroxyindole (B134679), and 7-hydroxyindole. nih.govgoogle.com This microbial oxidation of indole is not only a metabolic process but also a strategy that some bacteria may use to regulate the concentration of indole, which can act as an intercellular signaling molecule. nih.gov
Table 2: Microbial Enzymes in Indole Oxidation
| Enzyme Class | Example Enzyme | Microorganism Source (Example) | Products from Indole |
|---|---|---|---|
| Multicomponent Phenol Hydroxylases (mPHs) | dmp mPH | Pseudomonas sp. CF600 | Hydroxyindoles, Dyestuffs |
| Dioxygenases | Naphthalene Dioxygenase (NDO) | Pseudomonas putida | Indoxyl, Indigo |
| Monooxygenases | Toluene o-monooxygenase | Burkholderia cepacia G4 | 7-Hydroxyindole |
| Cytochrome P450s | P450 2A6 (human, but demonstrates principle) | N/A | Indoxyl (3-hydroxyindole), 6-hydroxyindole (B149900), Oxindole |
Enzymatic Biotransformations of 4-Hydroxyindole and Related Compounds
Once formed, 4-hydroxyindole and its related compounds can undergo further enzymatic transformations, primarily through oxidative pathways. These biotransformations are critical for the metabolism and eventual excretion of these compounds.
A key oxidative pathway for tryptamine (B22526) derivatives, including those with a hydroxyl group at the 4-position, involves the enzyme monoamine oxidase (MAO). nih.gov MAO is a mitochondrial enzyme that catalyzes the oxidative deamination of various monoamines. nih.gov While direct evidence for the action of MAO on 4-hydroxyindole itself is limited, the metabolism of the related compound psilocin (4-hydroxy-N,N-dimethyltryptamine) provides a clear model for this pathway. nih.gov The metabolism of serotonin (B10506) (5-hydroxytryptamine) to 5-hydroxyindole-3-acetic acid (5-HIAA) via MAO and aldehyde dehydrogenase (ALDH) is a well-established analogous pathway. nih.govwikipedia.org
The initial step in the MAO-catalyzed metabolism of 4-hydroxytryptamine (B1209533) (the parent amine of psilocin) is the oxidative deamination to form 4-hydroxyindole-3-acetaldehyde (4-HIA). nih.gov This reaction involves the removal of the amino group and the oxidation of the adjacent carbon. nih.gov The formation of an aldehyde intermediate is a characteristic feature of MAO activity on tryptamines. wikipedia.orgnih.gov The resulting 4-HIA is a reactive intermediate that is typically rapidly converted to other products. nih.gov
Following its formation, 4-hydroxyindole-3-acetaldehyde is further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA). nih.gov This conversion is catalyzed by the enzyme aldehyde dehydrogenase (ALDH). nih.govwikipedia.org The oxidation of the aldehyde group to a carboxylic acid group results in a more water-soluble compound that can be more readily excreted. The formation of 4-HIAA has been identified as a significant metabolic product in studies of psilocin metabolism in humans. researchgate.net This two-step enzymatic process, involving both MAO and ALDH, represents a major pathway for the detoxification and elimination of 4-hydroxylated tryptamines.
Table 3: Oxidative Metabolism of 4-Hydroxytryptamine
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | 4-Hydroxytryptamine | Monoamine Oxidase (MAO) | 4-Hydroxyindole-3-acetaldehyde (4-HIA) |
| 2 | 4-Hydroxyindole-3-acetaldehyde (4-HIA) | Aldehyde Dehydrogenase (ALDH) | 4-Hydroxyindole-3-acetic Acid (4-HIAA) |
Oxidative Metabolic Pathways (e.g., via Monoamine Oxidase (MAO))
Reduction to 4-Hydroxytryptophol (4-HTP)
One of the metabolic fates of compounds containing the 4-hydroxyindole moiety, such as the psychoactive substance psilocin, involves its conversion to 4-hydroxytryptophol (4-HTP). This process is part of a broader metabolic pathway that mirrors the metabolism of the neurotransmitter serotonin, to which psilocin is structurally similar. ricardinis.pt
The metabolic cascade begins with the demethylation and oxidative deamination of psilocin, a reaction catalyzed by the enzyme monoamine oxidase (MAO). ricardinis.ptfrontiersin.org This enzymatic step leads to the formation of an intermediate metabolite, 4-hydroxyindole-3-acetaldehyde. ricardinis.ptnih.gov Subsequently, this aldehyde intermediate is reduced to yield 4-hydroxytryptophol. ricardinis.ptmdpi.com This reduction is a significant step in the detoxification and elimination pathway of psilocin.
Conjugative Metabolism (e.g., Glucuronidation)
Glucuronidation represents a major pathway in the metabolism of 4-hydroxyindole and its derivatives. nih.govnih.gov This Phase II metabolic process involves the addition of a glucuronic acid moiety to the substrate, which increases its water solubility and facilitates its excretion from the body. wikipedia.org For psilocin, its glucuronide conjugate is a primary urinary metabolite. ricardinis.ptnih.gov In fact, a significant portion of psilocin, up to 80%, can be found in the form of its O-glucuronide conjugate in the hours following administration. ricardinis.ptnih.gov
Role of UDP-Glucuronosyltransferases (UGTs) in 4-Hydroxyindole Glucuronidation
The enzymatic drivers of glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver and intestines. wikipedia.org These enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate molecule. wikipedia.orgnih.gov Extensive research has been conducted to identify the specific human UGT isoforms responsible for the glucuronidation of both psilocin and the parent compound, 4-hydroxyindole. nih.gov Nineteen recombinant human UGTs from subfamilies 1A, 2A, and 2B have been screened for their activity towards these substrates. nih.govnih.gov
Specific UGT Isoforms Involved (e.g., UGT1A6, UGT1A9, UGT1A10)
Studies utilizing recombinant human UGTs have pinpointed several key isoforms involved in the glucuronidation of 4-hydroxyindole and the structurally related psilocin. For 4-hydroxyindole, UGT1A6 was identified as the most active enzyme. nih.govnih.gov In contrast, UGT1A10 demonstrated the highest activity for psilocin glucuronidation, with UGT1A9 also playing a significant role. nih.govnih.govwikipedia.org The activities of UGTs 1A7 and 1A8 towards 4-hydroxyindole were found to be similar to their respective rates of psilocin glucuronidation. nih.govnih.gov
The kinetic profiles of these enzymes reveal differences in their affinity and efficiency. UGT1A6 exhibits a high affinity for 4-hydroxyindole, with a Michaelis constant (Km) of 178 µM, although it also shows strong substrate inhibition. nih.govnih.gov Psilocin glucuronidation by UGT1A10 follows Michaelis-Menten kinetics, characterizing it as a low-affinity, high-turnover substrate with a Km of 3.8 mM. nih.govnih.gov The kinetics for psilocin glucuronidation by UGT1A9 are more complex, suggesting a biphasic model with both intermediate and very low-affinity components. nih.govnih.gov
| Substrate | UGT Isoform | Kinetic Parameter (Km) | Note |
|---|---|---|---|
| 4-Hydroxyindole | UGT1A6 | 178 µM | High affinity with strong substrate inhibition. nih.govnih.gov |
| Psilocin | UGT1A10 | 3.8 mM | Low-affinity, high-turnover substrate. nih.govnih.gov |
| UGT1A9 | 1.0 mM (Km1) | Complex, biphasic kinetics. nih.govnih.gov |
Tissue-Specific Glucuronidation Rates (e.g., Liver vs. Intestine)
The expression and activity of UGT enzymes vary between different tissues, leading to tissue-specific differences in glucuronidation rates. The liver is a primary site for drug metabolism, including glucuronidation. wikipedia.orgnih.gov However, the intestines also play a crucial role, particularly for orally administered compounds.
Experiments using human liver microsomes (HLM) and human intestinal microsomes (HIM) have revealed significant differences in the glucuronidation of 4-hydroxyindole. The rate of 4-hydroxyindole glucuronidation was found to be substantially higher in HLM compared to HIM. nih.govnih.gov In contrast, psilocin glucuronidation activity was similar in both liver and intestinal microsomes. nih.govnih.gov These findings, combined with the expression levels of specific UGT isoforms in these tissues, suggest that psilocin may undergo extensive glucuronidation by UGT1A10 in the small intestine, while UGT1A9 is likely the primary contributor to its glucuronidation after absorption into the systemic circulation. nih.govnih.gov
| Substrate | Tissue Microsomes | Relative Glucuronidation Rate |
|---|---|---|
| 4-Hydroxyindole | Human Liver Microsomes (HLM) | High. nih.govnih.gov |
| Human Intestinal Microsomes (HIM) | Low. nih.govnih.gov | |
| Psilocin | Human Liver Microsomes (HLM) | Similar to HIM. nih.govnih.gov |
| Human Intestinal Microsomes (HIM) | Similar to HLM. nih.govnih.gov |
Metabolic Intermediates and Related Compounds with the 4-Hydroxyindole Moiety
Psilocin and Psilocybin Metabolic Pathways
Psilocybin, a naturally occurring psychedelic prodrug, is rapidly dephosphorylated after administration to its active metabolite, psilocin. ricardinis.ptmdpi.commiraculix-lab.de Psilocin, which contains the 4-hydroxyindole moiety, is then subject to extensive metabolism. ricardinis.ptmdpi.com
The primary metabolic pathways for psilocin involve both oxidative metabolism and conjugation. As previously discussed, a minor pathway involves oxidation by monoamine oxidase, leading to the formation of 4-hydroxyindole-3-acetaldehyde, which is further metabolized to 4-hydroxyindole-3-acetic acid (4-HIAA) and 4-hydroxytryptophol (4-HTP). ricardinis.ptmdpi.com The major metabolic route, however, is glucuronidation, resulting in the formation of psilocin-O-glucuronide, the main urinary metabolite. ricardinis.ptmdpi.comnih.gov
Recent research has also identified other potential metabolites. Norpsilocin, a demethylated analog, has been identified as a metabolite in vitro and in animal models. frontiersin.orgresearchgate.net Additionally, an oxidized metabolite of psilocin has been detected in vitro and in humans. frontiersin.org The enzymes involved in these transformations include not only MAO and UGTs but also cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. frontiersin.orgmdpi.com
Biocatalytic Production of Psilocybin from 4-Hydroxyindole
The enzymatic synthesis of psilocybin from 4-hydroxyindole represents a significant advancement in the biotechnological production of this psychoactive compound. This biocatalytic approach offers a more cost-effective and sustainable alternative to traditional chemical synthesis or extraction from fungal sources. The process relies on a cascade of enzymatic reactions orchestrated by a series of specific enzymes. nih.govresearchgate.net
The key enzyme in the initial step of this pathway is tryptophan synthase (TrpB) from Psilocybe cubensis. nih.govresearchgate.net This enzyme exhibits substrate flexibility, enabling it to utilize 4-hydroxyindole and L-serine as substrates to produce 4-hydroxy-L-tryptophan. Following the formation of 4-hydroxy-L-tryptophan, a series of three additional enzymes from the psilocybin biosynthetic cluster act in succession:
PsiD (L-tryptophan decarboxylase): This enzyme catalyzes the decarboxylation of 4-hydroxy-L-tryptophan to produce 4-hydroxytryptamine. nih.govnih.gov
PsiK (4-hydroxytryptamine kinase): PsiK then phosphorylates 4-hydroxytryptamine to yield norbaeocystin. nih.govnih.gov
PsiM (norbaeocystin methyltransferase): Finally, PsiM carries out two successive N-methylations of norbaeocystin, first to baeocystin (B1212335) and then to the final product, psilocybin. nih.govnih.gov
Research has demonstrated the feasibility of a one-pot reaction combining these four enzymes (TrpB, PsiD, PsiK, and PsiM) to convert 4-hydroxyindole into psilocybin. In such a system, a conversion rate of approximately 20% of the initial 4-hydroxyindole has been reported. researchgate.net Another study focusing on in vivo production in a recombinant E. coli strain reported a molar yield of 28.6% from 4-hydroxyindole. nih.gov
Enzymatic Synthesis of Psilocybin from 4-Hydroxyindole
| Starting Material | Key Enzymes | Product | Reported Yield | Method |
|---|---|---|---|---|
| 4-Hydroxyindole and L-serine | TrpB, PsiD, PsiK, PsiM | Psilocybin | ~20% conversion | In vitro one-pot reaction |
| 4-Hydroxyindole | Biosynthetic pathway in E. coli | Psilocybin | 28.6% molar yield | In vivo fermentation |
Other Metabolites and Derivatives (e.g., Norpsilocin, Oxidized Psilocin)
Beyond the primary pathway to psilocybin, 4-hydroxyindole is also implicated in the formation of other related metabolites and derivatives. These compounds are often found in smaller quantities in Psilocybe mushrooms and can also be products of metabolic processes in other organisms.
Norpsilocin (ω-N-methyl-4-hydroxytryptamine) has been identified as a naturally occurring alkaloid in the fruiting bodies of Psilocybe cubensis. researchgate.net It is structurally similar to psilocin but lacks one of the N-methyl groups. It is hypothesized that norpsilocin is the dephosphorylated metabolite of baeocystin. researchgate.net In vitro studies have shown that norpsilocin can be formed from psilocin through the action of the human cytochrome P450 enzyme CYP2D6. nih.govnih.gov This suggests a metabolic pathway where psilocin can be demethylated to form norpsilocin. The concentration of norpsilocin can vary within the mushroom, with studies showing no significant difference in its content between the fruiting bodies and the mycelia. frontiersin.org
Oxidized psilocin is another derivative that has been detected as a metabolite of psilocin. In vitro experiments using human recombinant enzymes have demonstrated that CYP2D6 can catalyze the formation of an oxidized psilocin metabolite. nih.govnih.gov This oxidized product has also been detected in human samples following the administration of psilocybin. nih.gov The iconic blueing reaction observed when Psilocybe mushrooms are bruised is believed to be due to the oxidation of psilocin, leading to the formation of oligomeric indoloquinoid chromophores. researchgate.net
Metabolites and Derivatives of 4-Hydroxyindole
| Compound | Description | Enzyme Involved in Formation (from Psilocin) | Natural Occurrence |
|---|---|---|---|
| Norpsilocin | A demethylated analog of psilocin. | CYP2D6 | Psilocybe cubensis |
| Oxidized Psilocin | An oxidation product of psilocin. | CYP2D6 | Detected in humans after psilocybin administration. |
Structure Activity Relationship Sar Studies of 4 Hydroxyindole and Its Analogs
Impact of Indole (B1671886) Ring Substitutions on Biological Efficacy
The substitution pattern on the indole ring of 4-hydroxyindole derivatives significantly influences their biological properties. sci-hub.se The position of the hydroxyl group is a critical determinant of activity. For instance, in the context of anti-5-HT and pyrogenic effects, 4-hydroxylated N,N-dimethyltryptamines are more potent than their 5-substituted counterparts. capes.gov.br Furthermore, the rank order of stimulatory potency for hydroxyindole isomers on rat colonic contractility was found to be 5-hydroxyindole (B134679) > 4-hydroxyindole ≥ 6-hydroxyindole (B149900) ≥ 7-hydroxyindole. nih.gov
Substitutions at other positions on the indole ring also modulate activity. For example, introducing an N-methyl group to a 4-hydroxyindole derivative retained its ability to suppress glucagon-induced glucose production, indicating that the indole NH is not essential as a hydrogen bond donor for this specific activity. sci-hub.rednih.gov Conversely, replacing the ether linkage at the C4 position with an amino group resulted in less active compounds. sci-hub.rednih.gov
The nature of the substituent is also crucial. Electron-withdrawing groups, such as nitro (-NO2) and carboxylic acid (-COOH), have been shown to enhance the anti-biofilm activity of 4-hydroxyindole azo compounds against Pseudomonas aeruginosa. amazonaws.com In another study, moving a methyl group around the indole ring of a 4-hydroxyindole derivative had minimal impact on its ability to suppress glucagon-induced glucose production. sci-hub.red However, introducing bulkier substituents at the 4-position showed a trend towards increased inhibition of lipolysis. sci-hub.red
The following table summarizes the effects of various substitutions on the indole ring:
| Compound/Derivative | Substitution | Effect on Biological Activity |
| 4-Hydroxylated N,N-dimethyltryptamines | 4-OH vs. 5-OH | More potent anti-5-HT and pyrogenic effects compared to 5-substituted analogs. capes.gov.br |
| Hydroxyindole Isomers | 4-OH, 5-OH, 6-OH, 7-OH | Varied stimulatory potency on rat colonic contractility. nih.gov |
| N-Methyl-4-hydroxyindole derivative | N-Methyl | Retained activity in suppressing glucagon-induced glucose production. sci-hub.rednih.gov |
| 4-Amino-indole derivative | C4-NH vs. C4-O | Reduced activity in suppressing glucagon-induced glucose production. sci-hub.rednih.gov |
| 4-Hydroxyindole azo compounds | Electron-withdrawing groups (-NO2, -COOH) | Enhanced anti-biofilm activity. amazonaws.com |
| 4-Methyl-4-hydroxyindole derivative | Movement of methyl group | Little effect on suppression of glucagon-induced glucose production. sci-hub.red |
Side Chain Modifications and Pharmacological Profiles in Hydroxyindole Alkylamines
Modifications to the alkylamine side chain of 4-hydroxyindole derivatives have a profound impact on their pharmacological profiles. capes.gov.br The length and branching of the N-alkyl substituents on tryptamines, for example, significantly affect their activity at serotonin (B10506) receptors. acs.org
In a series of 4-substituted tryptamines, it was found that N,N-dialkyl substitution patterns influence efficacy at the 5-HT2B receptor. acs.org Tryptamines with N-ethyl-N-propyl, N,N-dipropyl, or N,N-diisopropyl groups exhibited high efficacy, while those with shorter alkyl chains, like psilocin (N,N-dimethyl), had lower efficacy. acs.org Furthermore, the 5-HT2C receptor appears to be less tolerant of longer and bulkier N-substitutions compared to the 5-HT2A receptor. acs.org
The nature of the amine itself is also a critical factor. Studies on hydroxyindole alkylamines have shown that a primary amine structure in the side chain is crucial for certain activities, such as antireserpine action and monoamine oxidase (MAO) inhibition. capes.gov.br In contrast, 4-substituted N,N-dimethyltryptamines exhibit a pharmacological profile similar to that of lysergic acid diethylamide (LSD), characterized by reflex activation, 5-HT antagonism, and pyrogenic activity. capes.gov.br
The table below illustrates the influence of side chain modifications on the pharmacological properties of hydroxyindole alkylamines:
| Side Chain Modification | Pharmacological Effect | Example Compound Class |
| N,N-dialkyl substitution pattern | Influences efficacy at 5-HT2B and 5-HT2C receptors. acs.org | 4-Substituted tryptamines |
| Primary amine structure | Decisive for antireserpine action and MAO inhibition. capes.gov.br | Indoles with 2-alkyl-2-aminoethyl substitution |
| N,N-dimethyltryptamine side chain | LSD-like activity (reflex activation, 5-HT antagonism, pyrogenic action). capes.gov.br | 4-Substituted N,N-dimethyltryptamines |
| O-Acetylation of 4-hydroxy group | Acts as a prodrug, deacetylated in vivo. acs.org | 4-Acetoxy-N,N-dialkyltryptamines |
Aromatic Interactions and Molecular Recognition in Biological Systems
The aromatic nature of the indole ring is fundamental to the molecular recognition of 4-hydroxyindole and its analogs by biological targets. capes.gov.brnih.gov These interactions, which include cation-π, π-π stacking, and hydrogen bonding, play a key role in the binding of these molecules to proteins and other biological macromolecules. mdpi.comarxiv.orguu.se
For instance, the ability of 4-hydroxyindole to inhibit the formation of amyloid fibrils is attributed to specific interactions between its aromatic moiety and the amyloidogenic polypeptides. nih.gov It is hypothesized that such indole derivatives can mediate specific recognition processes without allowing the further growth of the ordered amyloid chain. nih.gov
The hydroxyl group at the 4-position contributes to the molecule's polarity and potential for hydrogen bonding, which influences its interactions in biological systems. ontosight.ai Furthermore, the indole ring itself can act as a hydrogen bond acceptor through its π electron density. arxiv.org
A luminescent polymer receptor, PESIN, synthesized from a 4-hydroxyindole monomer, demonstrated the importance of cation-π interactions in molecular recognition. rsc.org This polymer was able to selectively signal the presence of pyridinium (B92312) and quinolinium cations through these interactions. rsc.org
The following table highlights key aromatic interactions involving 4-hydroxyindole:
| Type of Interaction | Biological Context | Significance |
| Aromatic Interactions | Inhibition of amyloid fibril formation. nih.gov | Mediates specific recognition of amyloidogenic polypeptides. |
| Hydrogen Bonding | General biological interactions. ontosight.ai | Influences solubility and reactivity. |
| Cation-π Interactions | Molecular recognition by a polymer sensor. rsc.org | Enables selective sensing of specific cations. |
| π-π Stacking, CH-π, and XH-π Interactions | Binding to protein kinase inhibitors. mdpi.com | Important for inhibitor binding and function. |
SAR of 4-Hydroxyindole Azo Compounds for Antimicrobial Activity
Azo compounds derived from 4-hydroxyindole have emerged as a promising class of antimicrobial agents. amazonaws.comresearchgate.netresearchgate.netjournaljsrr.com The structure-activity relationship of these compounds reveals that the nature and position of substituents on the aromatic ring attached to the azo linkage significantly influence their antimicrobial and anti-biofilm efficacy. amazonaws.comresearchgate.netresearchgate.netjournaljsrr.comresearchgate.net
In a study of six 4-hydroxyindole azo compounds, the derivative with a chloro group at the ortho position and a nitro group at the para position of the aromatic ring (compound 4d) exhibited the highest activity against Pseudomonas aeruginosa. researchgate.net This suggests that the presence of electron-withdrawing groups enhances antimicrobial activity.
Interestingly, the compound that showed the best antimicrobial activity did not necessarily exhibit the strongest biofilm inhibition. amazonaws.com For instance, compound 4f, with a carboxylic acid group at the para position, demonstrated the highest biofilm inhibition against P. aeruginosa, with its effect increasing at lower concentrations. amazonaws.com Compounds 4a (p-NO2) and 4f (p-COOH) were also effective at inhibiting biofilm formation in both P. aeruginosa and Staphylococcus aureus. amazonaws.comresearchgate.netresearchgate.netjournaljsrr.com
The data from these studies are summarized in the table below:
| Compound | Substituent on Aromatic Ring | Antimicrobial Activity (vs. P. aeruginosa) | Biofilm Inhibition (vs. P. aeruginosa) |
| 4a | p-NO2 | Moderate | High (70% at 31.25 µg/mL) amazonaws.comresearchgate.netresearchgate.netjournaljsrr.com |
| 4d | 2-Cl, 4-NO2 | Most Active | Minimal amazonaws.comresearchgate.net |
| 4f | p-COOH | Not specified as most active | Highest (70% at 31.25 µg/mL) amazonaws.com |
| 4c, 4e | o-NO2, p-COCH3 | Not specified as most active | Showed biofilm inhibition potential amazonaws.comresearchgate.net |
Advanced Analytical Methodologies for 4 Hydroxyindole and Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of 4-hydroxyindole and its metabolites, providing the necessary separation from other endogenous compounds.
High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) is a powerful technique for the quantitative determination of 4-hydroxyindole and its metabolites, such as 4-hydroxyindole-3-acetic acid (4-HIAA), in biological samples like plasma. researchgate.netnih.gov This method is particularly advantageous due to its high sensitivity and selectivity for electroactive compounds like phenolic indoles. mdpi.com
The process often involves a column-switching technique to enhance sample clean-up and analytical specificity. researchgate.netnih.govmdpi.com Sample preparation is a critical step to ensure the stability of the analytes. This typically includes the addition of ascorbic acid to prevent the degradation of the unstable phenolic compounds, followed by freeze-drying. researchgate.netnih.gov Microdialysis can be used for extraction, with reported mean recoveries of approximately 15.1% for psilocin (a related indole) and 11.0% for 4-HIAA. mdpi.com
The chromatographic separation is typically achieved on a reversed-phase column. mdpi.com For the detection of 4-HIAA, a specific working potential is applied to the electrochemical detector to achieve maximum signal response with minimal background noise. psilosybiini.info The method demonstrates linearity over a defined concentration range, for instance, 5–500 ng/mL for 4-HIAA in plasma. psilosybiini.info The limit of quantitation is crucial for pharmacokinetic studies, and for 4-HIAA, it has been reported to be 5 ng/ml in plasma. researchgate.net
Key Performance Metrics for HPLC-ECD Analysis of 4-HIAA:
| Parameter | Value | Reference |
|---|---|---|
| Analyte | 4-hydroxyindole-3-acetic acid (4-HIAA) | researchgate.netnih.govpsilosybiini.info |
| Matrix | Human Plasma | researchgate.netnih.gov |
| Linearity Range | 5-500 ng/mL | psilosybiini.info |
| Limit of Quantitation | 5 ng/mL | researchgate.net |
This technique has been successfully applied in clinical studies to determine the pharmacokinetic profiles of psilocybin metabolites, demonstrating its reliability for bioanalysis. researchgate.netnih.gov
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a highly sensitive and selective method for the bioanalysis of 4-hydroxyindole and its key metabolite, 4-hydroxyindole-3-acetic acid (4-HIAA). researchgate.netnih.gov This technique is essential for characterizing the pharmacokinetics of related compounds. researchgate.netnih.gov
A common sample preparation procedure involves protein precipitation with methanol (B129727), which is a rapid and effective way to clean up plasma samples. researchgate.netnih.gov To improve the retention of the analytes on the analytical column (often a C18 column), the injected sample is mixed with water. researchgate.netnih.gov
Detection is performed using multiple reaction monitoring (MRM), which provides excellent specificity. 4-hydroxyindole metabolites can be detected in both positive and negative electrospray ionization modes. researchgate.netnih.gov The method is validated to ensure high accuracy and precision, with inter-assay accuracies reported between 100-109% and precision of ≤8.7%. researchgate.net Recovery is typically high and consistent across different concentrations and plasma batches. researchgate.netnih.gov
The linearity of the method is established over a range that covers clinically relevant plasma concentrations. For instance, a validated method for psilocin and 4-HIAA showed a linear range up to 1000 ng/mL for 4-HIAA. researchgate.net This robustness makes LC-MS/MS a reliable tool for clinical research. researchgate.netnih.gov Deuterated internal standards, such as JWH 018 4-hydroxyindole metabolite-d9, are often used to ensure accurate quantification. caymanchem.com
LC-MS/MS Method Parameters for 4-HIAA Analysis:
| Parameter | Description | Reference |
|---|---|---|
| Analytes | Psilocin and 4-hydroxyindole-3-acetic acid (4-HIAA) | researchgate.netnih.gov |
| Sample Preparation | Protein precipitation with methanol | researchgate.netnih.gov |
| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) | researchgate.netnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |
| Inter-assay Accuracy | 100-109% | researchgate.net |
| Inter-assay Precision | ≤8.7% | researchgate.net |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the structural features of 4-hydroxyindole and its derivatives.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of 4-hydroxyindole and its derivatives.
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. In the case of a 4-hydroxyindole-formaldehyde (4-HIF) aerogel, the IR spectrum shows a strong peak around 3404 cm⁻¹, which is attributed to the overlapping stretching vibrations of the O-H and N-H groups of the 4-hydroxyindole unit. nih.gov A peak at 2923 cm⁻¹ corresponds to the –CH₂– units from the formaldehyde (B43269) cross-linking. nih.gov The presence of such characteristic peaks confirms the successful incorporation of 4-hydroxyindole into a polymer structure. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule and is sensitive to the chromophore structure. The derivatization of indoles with p-Dimethylaminocinnamaldehyde (DMACA) produces colored conjugates that can be detected by UV-Vis spectroscopy. nih.gov The resulting derivative of 4-hydroxyindole has a specific maximum absorption wavelength (λmax). nih.gov While the derivatized products of indole (B1671886) and 5-hydroxyindole (B134679) show a λmax around 625 nm, the absorption for derivatized 4-hydroxyindole is significantly lower at this wavelength due to a lower molar absorptivity. nih.gov UV-Vis spectroscopy can also be used to monitor the synthesis of 4-hydroxyindole derivatives and study their photophysical properties in different solvents. rsc.org
Spectroscopic Data for 4-Hydroxyindole and Derivatives:
| Technique | Feature | Observation | Reference |
|---|---|---|---|
| IR Spectroscopy | O-H and N-H stretching | Strong peak at 3404 cm⁻¹ in 4-HIF aerogel | nih.gov |
| IR Spectroscopy | C-N stretching in nitrile | Weak band at 2246 cm⁻¹ for a nitrile-containing derivative | researchgate.net |
| UV-Vis Spectroscopy | λmax of DMACA conjugate | Lower molar absorptivity at 625 nm compared to other isomers | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and identification of 4-hydroxyindole and its reaction products. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of 4-hydroxyindole, the protons on the aromatic ring and the indole nucleus exhibit characteristic chemical shifts and coupling constants. For example, in a synthesis of 2,3-diphenyl-4-hydroxyindole, the proton signals were observed in the DMSO-d₆ solvent, with the OH proton appearing as a singlet at δ 11.18 ppm and the NH proton at δ 8.80 ppm. researchgate.net The aromatic protons appear in distinct regions, allowing for the confirmation of the substitution pattern. researchgate.net
NMR is also used to characterize polymers derived from 4-hydroxyindole. Solid-state ¹³C CP/MAS NMR can be used to analyze the structure of materials like 4-hydroxyindole-formaldehyde aerogels, confirming the cross-linked polymer network. nih.govrsc.orgresearchgate.net
Representative ¹H NMR Chemical Shifts (δ, ppm) for a 4-Hydroxyindole Derivative in DMSO-d₆:
| Proton | Chemical Shift (ppm) | Reference |
|---|---|---|
| OH | 11.18 (s) | researchgate.net |
| NH | 8.80 (s) | researchgate.net |
| Aromatic (Ph) | 7.39–7.15 (m) | researchgate.net |
| H-6, H-5 | 6.93–6.83 (m) | researchgate.net |
Advanced Microscopy for Aggregation Studies (e.g., Atomic Force Microscopy, Electron Microscopy)
Advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), are crucial for visualizing the morphology and aggregation behavior of 4-hydroxyindole-based materials and polymers at the nanoscale.
Scanning Electron Microscopy (SEM) is widely used to study the microstructure of materials derived from 4-hydroxyindole. For instance, SEM images of a 4-hydroxyindole-formaldehyde (4-HIF) aerogel reveal a highly crosslinked, three-dimensional porous network. nih.gov This "web-like" structure is favorable for applications such as dye adsorption. nih.gov The morphology of cross-linked films created by the electrochemical oxidation of poly(N-arylene diindolylmethane)s has also been characterized by SEM. researchgate.net
Atomic Force Microscopy (AFM) provides even higher resolution imaging, allowing for the study of molecular aggregation at the single-molecule level. nih.gov AFM is a powerful tool for investigating the structure and conformation of biological samples, including protein aggregates, under physiological conditions. nih.gov While direct AFM studies specifically on the aggregation of the 4-hydroxyindole monomer are not extensively detailed in the provided context, the technique has been used to study the morphology of aggregates from related processes, such as pigments derived from homogentisic acid, a metabolite in a disease where 4-hydroxyindole has been observed. liverpool.ac.uk The ability of AFM to resolve nanoscale features makes it an ideal technique for investigating the initial stages of polymerization and aggregation of indole derivatives. nih.govscispace.com
Light and Electron Microscopy have also been employed to study the formation of melanin-like dyes from the polymerization of hydroxyindoles within hair fibers. google.com These studies showed that oxidation of 4-hydroxyindole can form a black dye inside the hair, and microscopy confirmed the presence of the dye material within the fiber. google.com
Microscopy Techniques for Studying 4-Hydroxyindole-Based Materials:
| Microscopy Technique | Application | Key Findings | Reference |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Microstructure of 4-HIF aerogel | Revealed a 3D porous, web-like network. | nih.gov |
| Atomic Force Microscopy (AFM) | Characterization of aggregates | Observed aggregates from HGA-derived pigment. | liverpool.ac.uk |
Omics Approaches in Biological Matrices (e.g., Unbiased Metabolomics in Stool Samples)
Omics technologies, particularly metabolomics, have become indispensable tools for the comprehensive analysis of small molecules like 4-hydroxyindole in complex biological samples. creative-proteomics.com Unbiased (or untargeted) metabolomics aims to capture and measure as many metabolites as possible in a sample to generate a broad metabolic snapshot. creative-proteomics.com This approach is particularly powerful for discovering novel biomarkers and understanding the metabolic interplay between the host and gut microbiota, which is a primary source of indole derivatives. bmj.com
Stool samples are a particularly valuable and non-invasive matrix for studying gut health, as their metabolome reflects the combined metabolic output of the host and the trillions of microbes residing in the gastrointestinal tract. d-nb.info The application of unbiased metabolomics to stool has enabled researchers to identify distinct metabolic signatures associated with various health and disease states. nih.gov
A typical workflow for unbiased metabolomics of stool samples involves several critical steps:
Sample Preparation : This initial step is crucial for extracting a broad range of metabolites while minimizing degradation. creative-proteomics.com Common methods involve homogenization of the fecal sample followed by solvent extraction, often using methanol or a combination of solvents to precipitate proteins and solubilize metabolites. nih.gov, d-nb.info
Analytical Detection : High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the most frequently used platform for untargeted metabolomics due to its high sensitivity, selectivity, and broad metabolite coverage. nih.gov, mdpi.com This technique separates the complex mixture of molecules before they are ionized and detected by the mass spectrometer, which measures their mass-to-charge ratio, allowing for their identification.
Data Analysis : The vast amount of data generated is processed using specialized bioinformatics software. This involves peak detection, alignment, and statistical analysis to identify metabolites that are significantly different between study groups.
A landmark application of this methodology was demonstrated in a study investigating endometriosis. Researchers utilized unbiased metabolomics alongside 16S bacterial sequencing on stool samples from women with and without the condition. nih.gov The analysis revealed a unique bacteria-derived metabolite signature intricately linked to endometriosis. nih.gov A key discovery was that levels of 4-hydroxyindole, a metabolite produced by gut bacteria, were significantly lower in the stool samples of women with endometriosis compared to healthy controls. microbiota-ism.com, nih.gov This finding highlights the potential of using stool-based metabolomics for non-invasive diagnostics. news-medical.net, news-medical.net The study further correlated the reduced 4-hydroxyindole levels with alterations in the abundance of specific gut bacteria, such as Faecalibacterium and Dorea. news-medical.net
The table below summarizes the key findings from this research.
Table 1: Research Findings on 4-Hydroxyindole Using Unbiased Metabolomics
| Study Focus | Methodology | Biological Matrix | Key Findings on 4-Hydroxyindole | Associated Bacterial Genera (Correlated with 4-Hydroxyindole) |
|---|
This approach of using unbiased metabolomics in fecal samples showcases a powerful strategy for identifying and investigating the roles of specific microbial metabolites like 4-hydroxyindole in human health and disease. biocrates.com
Therapeutic and Diagnostic Implications of 4 Hydroxyindole Research
Drug Discovery and Development Initiatives
4-Hydroxyindole and its derivatives are at the forefront of several drug discovery and development initiatives, targeting a range of diseases through diverse mechanisms of action.
4-Hydroxyindole has demonstrated potential in the research of neurodegenerative diseases, particularly those involving amyloid fibrillization, such as Alzheimer's disease. medchemexpress.com Studies have shown that it can effectively inhibit the formation of amyloid-β (Aβ) peptide-induced amyloid fibrils and prevent the subsequent cell death induced by these peptides in cell cultures. ncats.io
Research indicates that 4-hydroxyindole interferes with the aggregation of Aβ peptides, a key pathological process in Alzheimer's disease. medchemexpress.com Kinetic studies have revealed that the compound inhibits this aggregation process during the elongation phase. medchemexpress.com In laboratory models, 4-hydroxyindole has been shown to protect neuronal cells from the toxic effects of Aβ peptides in a dose-dependent manner. medchemexpress.com
Table 1: Effects of 4-Hydroxyindole on Amyloid-β Aggregation and Toxicity
| Research Finding | Observed Effect | Source |
| Aβ Fibrillization Inhibition | 4-Hydroxyindole inhibits amyloid β (Aβ₁₋₄₂) fibrillization in a dose-dependent manner, with an IC₅₀ of approximately 85 μM. | medchemexpress.com |
| Inhibition of Aβ₁₋₄₀ Aggregation | At a concentration of 5 μM, fibrillization was inhibited by about 60%, while at higher concentrations (25 μM and 50 μM), it was almost completely suppressed. | medchemexpress.com |
| Neuroprotection | The compound dose-dependently protected PC12 cells from Aβ₁₋₄₀ and Aβ₁₋₄₂ toxicity. | medchemexpress.com |
Pharmaceutical Applications Targeting Serotonin (B10506) Receptors
The 4-hydroxyindole scaffold is a crucial component in the development of pharmaceuticals targeting serotonin (5-hydroxytryptamine or 5-HT) receptors. chemimpex.com Serotonin is a key neurotransmitter involved in regulating mood, cognition, and various physiological processes. wikipedia.org Drugs that modulate the serotonin system are used to treat a wide array of medical conditions, including depression, anxiety, and migraines. wikipedia.org
4-Hydroxyindole serves as a key intermediate and structural backbone for creating novel molecules with selective activity at specific serotonin receptor subtypes. chemimpex.comgoogle.com For instance, psilocin (4-hydroxy-N,N-dimethyltryptamine), a well-known serotonergic psychedelic, is a 4-hydroxyindole derivative that acts as an agonist at multiple serotonin receptors, including 5-HT₂A and 5-HT₂C. wikipedia.org Research into N-substituted psilocin derivatives focuses on achieving selectivity for the 5-HT₂C receptor, which is implicated in conditions like obesity, epilepsy, and schizophrenia, while minimizing activity at the 5-HT₂A receptor to avoid undesirable hallucinogenic effects. google.com The development of such selective allosteric modulators is an area of growing interest to create safer therapeutic agents. nih.govresearchgate.net
4-Hydroxyindole is a valuable intermediate in the synthesis of potent enzyme inhibitors, notably for secretory phospholipase A₂ (sPLA₂). google.comgoogle.com The sPLA₂ enzymes are implicated in the inflammatory cascade by releasing arachidonic acid from cell membranes, which leads to the production of pro-inflammatory mediators. Inhibiting sPLA₂ is considered a viable strategy for treating a variety of inflammatory diseases, including septic shock, rheumatoid arthritis, and bronchial asthma. google.comgoogle.com
Patented processes describe the use of 4-hydroxyindole to create lH-indole-3-glyoxamides, a class of compounds known to be potent and selective inhibitors of mammalian sPLA₂. google.comgoogle.com Broader in silico and in vitro studies on various indole (B1671886) derivatives have further confirmed their potential to act as competitive inhibitors of phospholipase A₂, highlighting the importance of the indole nucleus in designing anti-inflammatory agents. nih.govtandfonline.com
Beyond its role in developing sPLA₂ inhibitors, 4-hydroxyindole itself and its derivatives are being investigated for direct anti-inflammatory and anticancer properties. The compound is used for the synthesis of anti-inflammatory angular pyrrolocoumarins. ncats.io Its anti-inflammatory effects have been extensively documented in preclinical models of endometriosis, where it was found to suppress inflammation and pain. microbiota-ism.comnih.gov
In cancer research, indole heterocycles are known to exhibit a wide range of biological activities, including anticancer effects. actascientific.comactascientific.com 4-Hydroxyindole is considered a versatile building block for the synthesis of potential anticancer agents. onlinescientificresearch.com For example, a rationally designed derivative, 4-oxo-4-(4-hydroxyindole)butanoic acid, was found to be a potent inhibitor of aldose reductase (ALR2), an enzyme linked to diabetic complications, demonstrating the utility of the 4-hydroxyindole structure in designing enzyme inhibitors for various diseases. nih.gov Furthermore, N-hydroxyindole-based compounds have been identified as inhibitors of lactate (B86563) dehydrogenase (LDH-A), an enzyme overexpressed in many cancer cells, positioning them as potential starvation agents against tumors. acs.org
Biomarker Identification for Disease Diagnosis (e.g., Non-Invasive Stool-Based Tests for Endometriosis)
A significant breakthrough in diagnostic research involves the identification of 4-hydroxyindole as a potential biomarker for endometriosis. medicalnewstoday.com Endometriosis is a chronic, painful inflammatory condition that is notoriously difficult to diagnose, often requiring invasive surgical procedures. technologynetworks.com
Recent studies comparing the gut microbiome and metabolome of women with and without endometriosis have identified a distinct stool metabolite signature associated with the disease. microbiota-ism.comnews-medical.net A key finding across this research is that women with endometriosis have significantly reduced levels of the gut bacteria-derived metabolite 4-hydroxyindole in their stool samples compared to healthy individuals. medicalnewstoday.commicrobiomepost.comdatelinehealthafrica.org This discovery has paved the way for the potential development of a non-invasive, stool-based diagnostic test for endometriosis, which could dramatically reduce the long delays and invasive procedures currently associated with its diagnosis. bioanalysis-zone.combcm.edu
Table 2: 4-Hydroxyindole as a Potential Diagnostic Biomarker for Endometriosis
| Study Focus | Key Finding | Implication | Source |
| Metabolite Profiling | Identified a unique metabolite signature in stool samples of women with endometriosis. | Provides a basis for a non-invasive diagnostic tool. | news-medical.netbioanalysis-zone.com |
| Biomarker Identification | Levels of 4-hydroxyindole, produced by gut bacteria, were significantly lower in women with endometriosis. | 4-hydroxyindole is a promising candidate for a stool-based biomarker. | medicalnewstoday.comtechnologynetworks.commicrobiomepost.com |
| Correlation with IBD | The fecal metabolite profile in endometriosis showed a strong correlation with that of inflammatory bowel disease (IBD). | Reveals intriguing connections between the two conditions and shared microbial pathways. | microbiota-ism.comnews-medical.net |
| Diagnostic Potential | Analysis of stool samples identified 12 metabolites with diagnostic potential, with 4-hydroxyindole being a prominent one. | Could lead to earlier and more accurate diagnosis, improving patient quality of life. | microbiomepost.commedscape.com |
Microbiota-Based Therapeutic Strategies for Disease Management
The discovery of 4-hydroxyindole's role in the pathophysiology of endometriosis has also opened up new avenues for treatment. Since the compound is produced by beneficial gut bacteria and is reduced in individuals with endometriosis, restoring its levels presents a novel microbiota-based therapeutic strategy. nih.govnews-medical.net
In preclinical animal models of endometriosis, the administration of 4-hydroxyindole has yielded promising results. medscape.com Studies have shown that treatment with this metabolite can suppress the initiation and progression of the disease, reduce the size and inflammation of endometriotic lesions, and alleviate associated pain. nih.govnews-medical.netmicrobiomepost.com These beneficial effects are linked to reduced inflammation and infiltration of immune cells. microbiomepost.com This suggests that 4-hydroxyindole has a protective role and could be developed as a therapeutic candidate to ameliorate endometriosis. microbiota-ism.commicrobiomepost.com Researchers are now conducting further studies to evaluate the safety and efficacy of 4-hydroxyindole as a potential treatment for this debilitating condition. medicalnewstoday.combcm.edu
Table 3: Therapeutic Effects of 4-Hydroxyindole in Endometriosis Animal Models
| Therapeutic Action | Observed Outcome in Animal Models | Source |
| Disease Progression | Suppressed the initiation and progression of endometriosis. | nih.govmicrobiomepost.com |
| Lesion Regression | Reduced the mass, volume, and epithelial thickness of endometriotic lesions. | news-medical.net |
| Pain and Inflammation | Prevented and reduced inflammation and pain associated with the condition. | microbiota-ism.commedicalnewstoday.com |
| Cellular Effects | Decreased cell viability, proliferation, and immune cell infiltration in lesions. | news-medical.net |
Development of Novel Antimicrobial Agents
The indole nucleus is a significant scaffold in medicinal chemistry, known to be a component of various compounds with a wide range of biological activities, including antimicrobial properties. mdpi.comresearchgate.net Research into 4-hydroxyindole and its derivatives has revealed promising potential for the development of new agents to combat microbial infections, including those caused by parasitic and biofilm-forming bacteria.
Antiparasitic Activity
Initial screenings of gut metabolites have identified 4-hydroxyindole as an inhibitor of the enteric parasite Cryptosporidium parvum. nih.gov In in vitro studies using human intestinal epithelial cells (HCT-8), 4-hydroxyindole demonstrated a significant inhibitory effect on the growth of C. parvum. nih.gov Although it was found to be less potent than its parent compound, indole, 4-hydroxyindole still exhibited notable activity. nih.gov The mechanism of this inhibition is thought to be indirect, by suppressing the mitochondrial respiration of the host cells, which in turn limits the parasite's growth. nih.gov
Table 1: Inhibitory Activity of 4-Hydroxyindole against Cryptosporidium parvum
| Compound | Target Organism | Assay System | Efficacy Metric (EC50) | Reference |
| 4-Hydroxyindole | Cryptosporidium parvum | In vitro (HCT-8 cells) | 1255 µM | nih.gov |
Antibacterial and Anti-biofilm Activity
The challenge of antimicrobial resistance has spurred research into novel therapeutic strategies, including the targeting of bacterial biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics. Derivatives of 4-hydroxyindole have been synthesized and evaluated for their ability to inhibit biofilm formation in clinically relevant pathogens.
A study focused on a series of six 4-hydroxyindole azo compounds demonstrated their potential as anti-biofilm agents against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net While the direct antimicrobial activity of these compounds was not significant in a resistance modulation assay, several of the derivatives showed considerable efficacy in preventing biofilm formation. researchgate.net For instance, compound 4a inhibited biofilm formation in P. aeruginosa by 70% at a concentration of 31.25 µg/mL, and compound 4f showed 57% inhibition against S. aureus biofilms at 125 µg/mL. researchgate.net These findings suggest that the 4-hydroxyindole scaffold can be a valuable starting point for the development of drugs that target bacterial biofilms, potentially in combination with traditional antibiotics. researchgate.net
While research on 4-hydroxyindole's direct antibacterial action is still emerging, studies on its isomers, such as 7-hydroxyindole, have shown activity against extensively drug-resistant Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) of 512 µg/mL. nih.gov This suggests that hydroxyindoles as a class of compounds warrant further investigation for their antimicrobial properties.
Table 2: Anti-biofilm Activity of 4-Hydroxyindole Azo Derivatives
| Compound | Target Organism | Biofilm Inhibition (%) | Concentration (µg/mL) | Reference |
| 4a | Pseudomonas aeruginosa | 70 | 31.25 | researchgate.net |
| 4f | Staphylococcus aureus | 57 | 125 | researchgate.net |
| 4c | Pseudomonas aeruginosa and Staphylococcus aureus | Potential Biofilm Inhibition | Not specified | researchgate.net |
| 4e | Pseudomonas aeruginosa and Staphylococcus aureus | Potential Biofilm Inhibition | Not specified | researchgate.net |
Future Perspectives and Research Challenges in 4 Hydroxyindole Studies
Elucidation of Novel Mechanisms of Action and Signaling Pathways
While 4-hydroxyindole is known to inhibit amyloid fibrillization, its complete mechanism of action and the signaling pathways it modulates are not fully understood. medchemexpress.com Future research will likely focus on identifying its direct molecular targets and downstream effects. For instance, its role as a potential modulator of serotonin (B10506) receptors warrants further investigation, which could have implications for treating mood disorders. chemimpex.com Additionally, its influence on various cellular processes, such as the inhibition of amyloid β-induced toxicity in PC12 cells, suggests a complex interplay with multiple signaling cascades that are yet to be fully elucidated. medchemexpress.com
Recent studies have shown that indole (B1671886) and its derivatives can act as signaling molecules in microbial communities, affecting processes like biofilm formation and virulence. oup.com This opens up avenues to explore how 4-hydroxyindole might specifically participate in intercellular communication and influence microbial physiology. oup.com The discovery that indole derivatives can modulate the production of Pseudomonas quinolone signal (PQS) suggests a potential role for 4-hydroxyindole in quenching virulence in pathogenic bacteria. researchgate.net
Exploration of Undiscovered Biosynthetic Routes and Metabolic Regulations
The biosynthesis of 4-hydroxyindole in various organisms is an area ripe for discovery. While it is a known metabolite in some plants and microorganisms, the specific enzymatic pathways and regulatory networks governing its production are not well-defined. frontiersin.orgajol.infonih.gov In Arabidopsis thaliana, 4-hydroxy-indole-3-carbonylnitrile (4OH-ICN) is a defense-responsive metabolite derived from tryptophan, indicating a potential biosynthetic link to 4-hydroxyindole. frontiersin.orgnih.gov Investigating the enzymes involved in this pathway, such as the cytochrome P450 enzymes that can hydroxylate the indole ring, could reveal novel biosynthetic routes. ajol.inforesearchgate.netasm.org
Furthermore, understanding the metabolic regulation of 4-hydroxyindole is crucial. In humans, it is a metabolite of psilocin, and its formation is part of a larger metabolic network involving enzymes like monoamine oxidase and UDP-glucuronosyltransferases. sigmaaldrich.comnih.govnih.gov Exploring how factors like diet and gut microbiota composition influence the levels of 4-hydroxyindole and its downstream metabolites, such as 4-hydroxyindole-3-acetic acid (4-HIAA), could provide insights into its physiological roles. nih.govnews-medical.net
Development of More Efficient and Sustainable Synthetic Strategies
The development of efficient and environmentally friendly methods for synthesizing 4-hydroxyindole is a significant area of ongoing research. nih.govactascientific.comgoogle.comchemistryjournals.net Traditional multi-step syntheses are often inefficient and produce significant waste. nih.govacs.org
Current research focuses on several innovative approaches:
Catalytic Methods: The use of metal catalysts, such as palladium and gold, has shown promise in developing more direct and regioselective synthetic routes. chemicalbook.comnih.govacs.org For example, gold-catalyzed benzannulation of 2-alkynyl-1-(pyrrol-2-yl) 1,2-diols provides an efficient pathway to functionalized 4-hydroxyindoles. nih.govacs.org
Microwave-Assisted Synthesis: This technique offers a rapid and energy-efficient alternative for key steps like dehydrogenative aromatization, significantly reducing reaction times. actascientific.com
Biocatalysis: Utilizing enzymes in the synthesis process, such as in the production of psilocybin from 4-hydroxyindole, presents a green and highly specific manufacturing alternative. researchgate.net
Novel Starting Materials: A recently disclosed method utilizes the reaction of 1,3-cyclohexanedione (B196179) with 2-aminoethanol, avoiding more expensive and hazardous reagents and producing water and hydrogen gas as byproducts, thereby lowering production costs. google.com
These advancements aim to make the production of 4-hydroxyindole more scalable, cost-effective, and sustainable, which is crucial for its application in pharmaceuticals and other industries. chemicalbook.comgoogle.com
Table 1: Comparison of Synthetic Strategies for 4-Hydroxyindole
| Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Classical Synthesis (e.g., Beer et al.) | Multi-step process from 6-nitrosalicylaldehyde. chemicalbook.com | Established method. | Low efficiency, use of harsh reagents. chemicalbook.com |
| Palladium-Catalyzed Cross-Coupling/Cyclization | Coupling of ortho-iodoanilines with (trimethylsilyl)acetylene followed by cyclization. chemicalbook.com | Good yields, versatility. chemicalbook.com | Use of expensive palladium catalyst. chemicalbook.com |
| Gold-Catalyzed Benzannulation | Cyclization of pyrrol-yn-glycol derivatives. nih.govacs.org | High regioselectivity and yields for functionalized derivatives. nih.govacs.org | Catalyst cost and sensitivity. nih.gov |
| Microwave-Assisted Dehydrogenation | Rapid aromatization of an oxoindole intermediate. actascientific.com | Significant reduction in reaction time and energy consumption. actascientific.com | Scalability may be a concern for industrial production. |
| Ring-Opening Cyclization | From cyclohexane-1,3-dione-2-spirocyclopropane. chemicalbook.com | Access to diverse tetrahydroindol-4(5H)-ones as precursors. chemicalbook.com | Multi-step precursor synthesis. chemicalbook.com |
| Biocatalytic Synthesis | Use of enzymes like tryptophan synthase. researchgate.net | High specificity, environmentally friendly ("green") conditions. chemistryjournals.netresearchgate.net | Enzyme stability and cost, optimization of reaction conditions. |
| Novel Route from 1,3-Cyclohexanedione | Reaction with 2-aminoethanol followed by catalytic conversion. google.com | Avoids expensive/hazardous reagents, cost-effective, safer. google.com | Catalyst development and optimization. google.com |
Preclinical and Clinical Translational Research for Therapeutic Application
Translating the promising in vitro findings of 4-hydroxyindole into clinical applications is a major future goal. chemistryjournals.netleicabiosystems.com This involves a structured progression from preclinical studies to human clinical trials. leicabiosystems.combuffalo.edu
Key areas for translational research include:
Neurodegenerative Diseases: Given its ability to inhibit amyloid fibrillization, 4-hydroxyindole is a potential candidate for diseases like Alzheimer's. medchemexpress.com Preclinical studies in animal models are needed to evaluate its efficacy, safety, and pharmacokinetic profile.
Endometriosis: A recent study identified reduced levels of 4-hydroxyindole in the fecal samples of endometriosis patients and showed that its administration suppressed pain and inflammation in mouse models. news-medical.net This highlights its potential as a non-invasive diagnostic marker and a therapeutic agent for endometriosis. news-medical.net
Gastrointestinal Motility Disorders: Research on related hydroxyindoles, such as 5-hydroxyindole (B134679), has shown potent effects on colonic contractility, suggesting that 4-hydroxyindole could also be investigated for its potential to treat disorders like constipation. nih.gov
The path from laboratory discovery to clinical use is long and requires rigorous testing for safety and efficacy in a series of phased clinical trials. leicabiosystems.com
Comprehensive Understanding of 4-Hydroxyindole's Role in Host-Microbe Interactions
The gut microbiome plays a critical role in health and disease, and its metabolites are key mediators of host-microbe interactions. frontiersin.orgmdpi.com 4-Hydroxyindole, as a microbial metabolite, is positioned at this crucial interface. news-medical.netamegroups.org
Future research should focus on:
Identifying the specific gut bacteria responsible for producing 4-hydroxyindole. Studies have correlated its presence with bacteria like Faecalibacterium, Dorea, and Lachnospiraceae. news-medical.net
Elucidating its effects on the host's immune and metabolic systems. For example, indole derivatives can influence intestinal homeostasis and liver metabolism. frontiersin.org
Investigating its impact on gut pathogens. 4-Hydroxyindole has been shown to inhibit the growth of the parasite Cryptosporidium parvum in vitro, suggesting a potential role in host defense. nih.gov
A deeper understanding of these interactions could lead to novel therapeutic strategies, such as the use of probiotics or prebiotics to modulate 4-hydroxyindole levels for health benefits. news-medical.net
Investigation of Drug-Drug Interactions and Pharmacokinetic Profiles
For 4-hydroxyindole to be developed as a therapeutic agent, a thorough understanding of its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes it) and potential for drug-drug interactions is essential. google.comscilit.comresearchgate.net
Key research questions include:
Metabolic Pathways: The metabolism of the related compound psilocin involves dephosphorylation, glucuronidation, and conversion to 4-hydroxyindole-3-acetic acid (4-HIAA). nih.govnih.gov The specific enzymes involved, such as cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) and monoamine oxidase (MAO), need to be fully characterized for 4-hydroxyindole itself. nih.govnih.govresearchgate.net
Drug-Drug Interactions: Because CYP enzymes are responsible for metabolizing a wide range of drugs, there is a potential for interactions. researchgate.net For example, co-administration of 4-hydroxyindole with other drugs metabolized by the same enzymes could alter their plasma concentrations and effects. nih.gov
Pharmacokinetic Parameters: Detailed studies are needed to determine key parameters such as bioavailability, half-life, and clearance in preclinical models and eventually in humans.
This knowledge is critical for determining appropriate dosing regimens and ensuring patient safety in future clinical applications.
Q & A
Q. Advanced Research Focus
- Microsomal incubation assays (human/rat liver microsomes) to identify major metabolites (e.g., glucuronidation at the 4-hydroxy group ).
- Structural modifications : Introduce methyl groups at the N1 position to reduce Phase I oxidation.
- Use LC-MS/MS to quantify plasma half-life (t1/2) and Caco-2 permeability assays to assess intestinal absorption. Compare with analogs (e.g., 5-Hydroxyindole) to establish SAR .
How should researchers design in vivo studies to evaluate 4-Hydroxyindole's neuroprotective effects?
Q. Advanced Research Focus
- Animal models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with dose regimens (10–50 mg/kg, oral/i.p.).
- Biomarkers : Measure Aβ plaque reduction (via immunohistochemistry) and synaptic protein levels (e.g., synaptophysin).
- Include sham and vehicle controls to isolate compound-specific effects.
- Leverage Morris water maze or Y-maze for cognitive behavioral analysis. Ensure compliance with ethical guidelines (e.g., IRB protocols) .
What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of 4-Hydroxyindole in cancer cell lines?
Q. Methodological Focus
- Fit data to sigmoidal dose-response models (GraphPad Prism) to calculate IC50.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., vs. 5-FU controls).
- Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis/necrosis.
- Report 95% confidence intervals and effect sizes to contextualize clinical relevance .
How can researchers validate 4-Hydroxyindole's target engagement in kinase inhibition assays?
Q. Advanced Research Focus
- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Crystallography : Resolve co-crystal structures with VEGFR2 or CDK2 to confirm binding modes.
- Cellular thermal shift assays (CETSA) to verify target stabilization in situ.
- Cross-validate with RNAi knockdown (e.g., siRNA targeting VEGFR2) to observe phenotype rescue .
What chromatographic methods are optimal for separating 4-Hydroxyindole from its isomers in complex mixtures?
Q. Methodological Focus
- Reverse-phase HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).
- Detection : UV at 280 nm (λmax for indole derivatives).
- For polar metabolites, employ HILIC chromatography paired with Q-TOF-MS for high-resolution separation .
How can computational modeling predict 4-Hydroxyindole's reactivity in radical scavenging assays?
Q. Advanced Research Focus
- Perform DFT calculations (Gaussian09) to determine bond dissociation enthalpies (BDE) of the 4-hydroxyl group.
- Simulate electron distribution via MEP maps to identify nucleophilic sites.
- Validate with EPR spectroscopy to detect stable radical intermediates .
What are best practices for reporting synthetic yields and spectroscopic data in publications?
Q. Methodological Focus
- Report % yields , melting points , and optical rotations (if applicable).
- Include supplementary NMR/HRMS spectra with peak assignments.
- Cite CAS RN 2380-94-1 for 4-Hydroxyindole and compare with literature melting points (e.g., 107–108°C for 5-Hydroxyindole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
